SCANDIUM BORIDE
Description
Properties
CAS No. |
12007-34-0 |
|---|---|
Molecular Formula |
B2Sc |
Molecular Weight |
66.58 |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth Strategies for Scandium Borides
Bulk Synthesis Approaches
Bulk synthesis methods are primarily aimed at producing polycrystalline powders or ingots of scandium borides. These materials are essential for various characterization studies and as precursors for single crystal growth.
High-Temperature Solid-State Reaction Protocols
High-temperature solid-state reaction is a conventional and widely used method for synthesizing scandium borides. This technique involves the direct reaction of elemental scandium and boron powders at elevated temperatures. The reactants, mixed in the desired stoichiometric ratio, are typically pelletized and heated in an inert atmosphere, such as argon, to prevent oxidation. hbni.ac.in For instance, the synthesis of certain transition metal borides involves heating the elemental mixture in an alumina (B75360) crucible to temperatures as high as 1923 K. hbni.ac.in
This method's effectiveness is contingent on factors like reaction temperature, duration, and the particle size of the precursors. Finer particle sizes can enhance the reaction kinetics by increasing the surface area for diffusion.
Arc Melting Techniques for Boride Synthesis
Arc melting is a rapid and effective technique for synthesizing refractory materials like scandium borides. core.ac.ukresearchgate.netiaea.org This method uses an electric arc to generate extremely high temperatures, melting the constituent elements (scandium and boron) together in a water-cooled copper hearth under an inert atmosphere. core.ac.ukresearchgate.netiaea.orgosti.govacs.org The melting process is often repeated several times to ensure homogeneity of the resulting ingot.
For example, the synthesis of the ternary scandium rhodium boride, Sc4Rh17B12, was achieved by arc melting the elemental components, followed by an annealing step to improve crystallinity. core.ac.ukresearchgate.netiaea.org Similarly, various scandium iridium borides, including Sc3Ir5B2 and its quaternary derivatives, were prepared by arc-melting compressed mixtures of the elements. osti.govacs.org This technique is particularly suitable for producing borides with high melting points and for exploratory synthesis of new phases. scilit.com
| Compound | Synthesis Method | Key Parameters | Reference |
| Sc4Rh17B12 | Arc Melting | Followed by annealing in an inert atmosphere. | core.ac.ukresearchgate.netiaea.org |
| Sc3Ir5B2 | Arc Melting | Compressed mixtures of elemental components in an argon atmosphere. | osti.govacs.org |
| W1-yScyB2.1 | Arc Melting | Excess boron to compensate for evaporation. | escholarship.org |
High-Pressure Synthesis Pathways for Novel Phases
High-pressure synthesis is a powerful tool for accessing novel phases of scandium borides that may not be stable under ambient conditions. acs.org By applying high pressures and temperatures, it is possible to alter the thermodynamic landscape and favor the formation of denser, often unique, crystal structures.
Theoretical studies employing first-principles calculations combined with structure search methods have predicted the existence of several new scandium boride phases under high pressure, such as Cmcm and Pnma phases for ScB4. iphy.ac.cn These computational predictions guide experimental efforts in high-pressure synthesis. For instance, the synthesis of Sc3B5O12 was accomplished under conditions of 6 GPa and 1100 °C using a Walker-type multianvil apparatus. scispace.com While this is an oxoborate, the principle applies to pure borides as well. High-pressure synthesis can lead to materials with enhanced properties, including superconductivity and superhardness. rsc.org
| Predicted Phase | Predicted Pressure for Stability | Synthesis Method | Reference |
| Cmcm-ScB4 | Ambient to ~18 GPa | First-principles calculations | iphy.ac.cn |
| Pnma-ScB4 | > ~18 GPa | First-principles calculations | iphy.ac.cn |
| Superconducting ScB Phases | Various pressures | First-principles calculations | rsc.orgresearchgate.net |
Carbothermal Reduction Processes for Boride Formation
Carbothermal reduction is a synthesis route that utilizes carbon as a reducing agent to produce borides from their respective oxides. In the context of scandium borides, this would typically involve reacting scandium oxide (Sc2O3) with boron carbide (B4C) or a mixture of boron oxide (B2O3) and carbon at high temperatures.
This method can be advantageous as it often uses more stable and less expensive starting materials compared to pure elemental scandium. For example, the synthesis of high-entropy metal diborides has been achieved through boro/carbothermal reduction processes. acs.org This approach is also relevant to the production of scandium-containing boride systems.
Single Crystal Growth Protocols
The growth of single crystals is crucial for the anisotropic characterization of physical properties and for precise crystal structure determination.
Flux Growth Methodologies
The flux growth method is a versatile technique for obtaining high-quality single crystals of scandium borides. acs.org This method involves dissolving the constituent elements (scandium and boron) in a molten metal flux. dokumen.pub Upon slow cooling, the solubility of the this compound in the flux decreases, leading to the precipitation and growth of single crystals.
Aluminum is a commonly used flux for growing rare-earth borides due to its relatively low melting point and ability to dissolve rare-earth elements and boron. pageplace.de For instance, single crystals of a new ternary scandium aluminum boride, Sc2AlB6, were successfully grown from a high-temperature aluminum melt. researchgate.net The process involved heating the starting materials (scandium or scandium oxide and amorphous boron) in an alumina crucible under an argon atmosphere. researchgate.net The quality and size of the resulting crystals depend on factors such as the cooling rate, temperature gradients, and the composition of the flux.
| Compound | Flux | Starting Materials | Growth Conditions | Resulting Crystal Size | Reference |
| Sc2AlB6 | Aluminum | Sc2O3, amorphous boron | Heated in an alumina crucible under argon. | - | researchgate.net |
| RE borides (general) | Aluminum | Metal/boron or metal oxide/boron | Dissolution in molten Al followed by slow cooling. | - | dokumen.pubpageplace.de |
| Nb2IrB2 | - | - | - | - | acs.org |
| ScB14–xCx (x = 1.1) | - | - | - | - | wikipedia.org |
Floating Zone Techniques for Crystal Fabrication
The floating zone (FZ) method is a crystal growth technique particularly suited for high-melting-point materials like scandium borides, as it avoids crucible contamination. In this process, a polycrystalline feed rod and a seed crystal are vertically aligned. A small section of the feed rod is melted using a focused heat source, such as a halogen lamp, creating a molten zone that is held in place by surface tension between the seed and the feed rod. google.com By moving the molten zone along the feed rod, the material melts and then solidifies onto the seed crystal, propagating the crystal structure.
This technique has been successfully employed to grow single crystals of various scandium borides. For instance, ScB₂ single crystals have been fabricated using an inductive floating zone melting method. researchgate.net The resulting crystals were then used for structural refinement, confirming the AlB₂ structure type. researchgate.net
For more complex, boron-rich phases, modifications to the standard FZ method are often necessary. Many of these compounds decompose before melting, which hinders direct single-crystal growth from the melt. pageplace.de A common strategy to overcome this is the addition of a small amount of a third element, which can stabilize the compound and allow it to melt congruently. For example, while ScB₁₉ decomposes at approximately 1850 °C, the addition of a small quantity of silicon enables the growth of ScB₁₉₊ₓSiᵧ single crystals by the floating zone method. pageplace.dewikipedia.org Similarly, single crystals of a novel boron-rich scandium borocarbosilicide were grown using a four-xenon lamp mirror-type image furnace, a type of floating zone furnace. researchgate.net
The "Two Zone Passage" method, an improved version of the optical floating zone technique, is also utilized for growing high-melting-point boride crystals. google.com This approach involves a two-step process: the first step aims to create a dense, uniform feed rod, and the second step focuses on growing a high-quality single crystal from this densified rod. google.com
Table 1: Examples of this compound Crystals Grown by the Floating Zone Method
| Compound | Stabilizing Additive (if any) | Crystal Structure Type | Reference |
| ScB₂ | None | AlB₂ | researchgate.net |
| ScB₁₉₊ₓSiᵧ | Silicon (Si) | Tetragonal | pageplace.dewikipedia.org |
| Sc₀.₈₃₋ₓB₁₀.₀₋ᵧC₀.₁₇₊ᵧSi₀.₀₈₃₋₂ | Silicon (Si), Carbon (C) | Cubic | wikipedia.orgresearchgate.net |
Thin Film Deposition Strategies
Pulsed DC Reactive Magnetron Sputtering Methodologies
Pulsed DC reactive magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of materials. nanografi.com In this process, a target material is bombarded by ions from a plasma, causing atoms to be ejected or "sputtered" from the target. nanografi.com These sputtered atoms then travel and deposit onto a substrate, forming a thin film. The "reactive" aspect comes from introducing a reactive gas, such as nitrogen or oxygen, into the sputtering chamber, which reacts with the sputtered material to form a compound film on the substrate. nanografi.com The use of a pulsed DC power supply helps to control the deposition process and can improve the quality of the deposited films. nanografi.com
This methodology is particularly relevant for the deposition of scandium-based nitride films, and the principles can be extended to boride systems. Key parameters that are controlled during the process include the target design, sputtering atmosphere (including the ratio of inert to reactive gas), sputtering power, and substrate temperature. mdpi.com For instance, in the deposition of scandium aluminum nitride (ScAlN), a pulsed DC source has been used to control the sputtering rate from a chromium target during co-sputtering, which is a related technique. diva-portal.org The preparation of scandium-doped aluminum nitride films often utilizes DC reactive magnetron sputtering, where the target materials can include AlSc alloys or separate Al and Sc targets. google.com
Electron Beam Physical Vapor Deposition (EB-PVD) Approaches
Electron Beam Physical Vapor Deposition (EB-PVD) is another PVD technique where a high-energy electron beam is used to evaporate a target material in a high-vacuum environment. chemeurope.comwikipedia.org The electron beam is generated from a filament and magnetically guided to strike the source material, or ingot, causing it to melt and evaporate. chemeurope.comwikipedia.org The resulting vapor then travels in a line-of-sight path and condenses on a substrate, forming a thin film. chemeurope.comwikipedia.org
EB-PVD offers several advantages, including high deposition rates and the ability to produce dense, high-purity films with controlled microstructures. chemeurope.comp2infohouse.org The process allows for the deposition of a wide range of materials, including metals and ceramics. p2infohouse.org While direct references to the deposition of this compound thin films using EB-PVD are not prevalent in the provided search results, the technique is well-suited for depositing refractory materials. For example, refractory borides like titanium boride and zirconium boride can be evaporated without decomposition using this method. wikipedia.org This suggests the potential applicability of EB-PVD for this compound film synthesis. The system can be equipped with multiple electron guns and can accommodate several source ingots, allowing for the creation of layered or functionally graded coatings. p2infohouse.org
Co-sputtering Techniques for Alloyed Films
Co-sputtering is a variation of the sputtering technique where two or more targets of different materials are sputtered simultaneously. This allows for the deposition of films with a mixed composition, or alloyed films. The final stoichiometry of the film can be controlled by adjusting the sputtering power applied to each target individually.
This technique has been extensively used for the synthesis of scandium-containing alloy films, particularly scandium aluminum nitride (ScₓAl₁₋ₓN). mdpi.comresearchgate.net In this context, separate scandium and aluminum targets are used, and the scandium concentration in the resulting film is controlled by managing the power to each sputtering gun. mdpi.com However, maintaining a consistent scandium concentration over large substrates can be challenging with co-sputtering due to differences in the sputtering yields of scandium and aluminum. mdpi.comresearchgate.net This has led to an increased use of pre-alloyed Sc-Al targets. mdpi.comresearchgate.net
The principles of co-sputtering are also applied to the deposition of more complex systems. For instance, the influence of B₄C incorporation during the magnetron sputter deposition of Cr/Sc multilayers has been investigated. researchgate.net This demonstrates the use of co-sputtering to introduce boron and carbon into a metallic film, which results in the formation of metal borides and carbides, stabilizing an amorphous layer structure and improving performance for applications like soft X-ray mirrors. researchgate.net Similarly, combinatorial sputtering has been used to optimize the process parameters for depositing ternary Cr₂AlB₂ films by co-sputtering from Al, Al-B, and Cr targets. diva-portal.org
Table 2: Comparison of Thin Film Deposition Techniques for Scandium-Based Materials
| Technique | Principle | Common Application for Scandium Compounds | Key Control Parameters |
| Pulsed DC Reactive Magnetron Sputtering | Sputtering of a target in a reactive gas atmosphere using a pulsed DC power supply. nanografi.com | Deposition of scandium nitride and scandium-doped nitride films. google.com | Target composition, gas flow ratio, sputtering power, substrate temperature. mdpi.com |
| Electron Beam Physical Vapor Deposition (EB-PVD) | Evaporation of a source material using a high-energy electron beam under high vacuum. chemeurope.comwikipedia.org | Deposition of refractory materials; potential for this compound films. wikipedia.org | Electron beam power, substrate temperature, deposition rate. nanofab.com.cn |
| Co-sputtering | Simultaneous sputtering from multiple targets of different materials. | Deposition of alloyed films like ScAlN and complex multilayers. mdpi.comresearchgate.netresearchgate.net | Power to each target, substrate temperature, gas pressure. |
Novel Solution-Based Synthesis Methodologies
While high-temperature methods dominate the synthesis of bulk scandium borides, novel solution-based approaches are emerging, offering potential routes to nanostructured materials or synthesis under milder conditions. These methods typically involve the chemical reaction of precursors in a solvent.
One example, though not for a simple boride, demonstrates the principles of solution-based synthesis for scandium-boron bonds. A scandium borylimide complex was synthesized through the reaction of a scandium dialkyl complex with a borylamine precursor in a toluene (B28343) solution. acs.org While this specific work focuses on organometallic chemistry, the fundamental approach of reacting scandium and boron-containing precursors in solution could be adapted for the synthesis of this compound materials.
Another relevant, albeit more complex, synthesis involves the arc melting of elemental scandium, rhodium, and boron, followed by annealing. core.ac.uk While this is a high-temperature solid-state method, the initial step creates a molten solution of the elements from which the desired ternary scandium rhodium boride phase nucleates and grows upon cooling and subsequent heat treatment. core.ac.uk
Furthermore, patents describe methods for producing this compound powders where the product is treated with acid solutions to remove impurities. google.com This indicates that solution-based processing steps are integrated into some production routes, even if the primary synthesis is not solution-based.
Crystallographic Elucidation and Structural Systematics of Scandium Borides
Known Stoichiometric Phases and Their Structural Frameworks
The binary system of scandium and boron gives rise to several well-defined stoichiometric compounds, each with a distinct crystal structure. These range from the relatively simple monoboride and diboride to a series of higher borides with intricate boron networks.
Theoretical investigations into scandium monoboride (ScB) have predicted a thermodynamically stable phase with a rhombohedral crystal structure, belonging to the R-3m space group. researchgate.net Further comprehensive structural searches have also identified a potential Imma space group for ScB, which is predicted to be stable under high-pressure conditions, specifically between 133.8 and 275.1 GPa. researchgate.net
Scandium diboride (ScB₂) is one of the most well-characterized phases in the Sc-B system. It crystallizes in the hexagonal AlB₂-type structure, which is common for transition metal diborides. researchgate.netaip.org This structure belongs to the space group P6/mmm (No. 191). researchgate.netiphy.ac.cn In this arrangement, layers of scandium atoms and layers of boron atoms are stacked alternately along the c-axis. aip.org The boron atoms form a two-dimensional honeycomb-like network within their layers.
Single crystal growth and refinement studies have provided precise lattice parameters for ScB₂. One such study reported lattice parameters of a = 0.314820(3) nm and c = 0.351483(5) nm, with a c/a ratio of 1.117. researchgate.net The experimental density was found to be very close to the theoretical X-ray density, suggesting a composition of nearly Sc₀.₉₉B₂. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Hexagonal | aip.orgiphy.ac.cn |
| Space Group | P6/mmm (No. 191) | researchgate.netiphy.ac.cn |
| Lattice Parameter (a) | 0.314820(3) nm | researchgate.net |
| Lattice Parameter (c) | 0.351483(5) nm | researchgate.net |
| c/a Ratio | 1.117 | researchgate.net |
| Structure Type | AlB₂ | researchgate.netresearchgate.net |
The scandium-boron system is rich in higher borides, which feature complex three-dimensional networks of boron atoms.
Scandium Triboride (ScB₃): First-principles calculations combined with particle swarm optimization algorithms have predicted a stable monoclinic structure for ScB₃ with C2/m symmetry. tandfonline.comtandfonline.com This structure, which contains four ScB₃ formula units per unit cell, is reported to be energetically more favorable than previously proposed structures in a pressure range of 0 to 100 GPa. tandfonline.comtandfonline.com The predicted equilibrium lattice parameters at ambient pressure are a = 3.153 Å, b = 5.410 Å, c = 8.649 Å, and β = 94.23°. tandfonline.com
Scandium Tetraboride (ScB₄): Theoretical studies using evolutionary algorithms have predicted two stable phases for ScB₄: an orthorhombic Cmcm structure and an orthorhombic Pnma structure. iphy.ac.cndntb.gov.ua The Cmcm phase is predicted to be stable at ambient pressure, while a transition to the Pnma phase is expected at approximately 18 GPa. iphy.ac.cndntb.gov.ua The Cmcm structure features a fascinating B-Sc-B sandwich-like stacking order along the c-axis. iphy.ac.cn
Scandium Hexaboride (ScB₆): While less studied than other higher borides, the existence of a metastable ScB₆ phase has been identified through comprehensive structural searches. researchgate.net
Scandium Dodecaboride (ScB₁₂): Scandium dodecaboride has been reported to exist in both cubic and tetragonal forms. iphy.ac.cnwikipedia.org Initially identified as having a cubic UB₁₂-type structure, later studies revealed a tetragonal structure with space group I4/mmm. wikipedia.orgrsc.org More recent work has shown that a cubic form with the Fm-3m space group can be stabilized. iphy.ac.cnwikipedia.org
Scandium Borides ScB₁₄, ScB₁₅, and ScB₁₉: These boron-rich phases exhibit particularly complex crystal structures.
ScB₁₄: Theoretical studies have predicted a superconducting phase of ScB₁₄ with a Pm-3m crystal structure. researcher.life
ScB₁₅: This compound has been synthesized and found to possess a tetragonal crystal structure belonging to the P4₁ space group. iphy.ac.cnx-mol.net
ScB₁₉: A new scandium boride with a nominal composition around ScB₁₉ was found to have a tetragonal crystal system with the space group P4₁2₁2 or P4₃2₁2. researchgate.netresearchgate.netresearchgate.net The lattice parameters were determined to be a = b = 1.02915(4) nm and c = 1.42463(9) nm. researchgate.netresearchgate.net
| Compound | Crystal System | Space Group | Lattice Parameters (nm) | Reference |
|---|---|---|---|---|
| ScB₃ | Monoclinic | C2/m | a=0.3153, b=0.5410, c=0.8649, β=94.23° | tandfonline.com |
| ScB₄ | Orthorhombic | Cmcm | a=0.5392, b=0.3158, c=1.0194 | iphy.ac.cn |
| ScB₁₂ | Tetragonal | I4/mmm | a=0.522, c=0.735 | wikipedia.org |
| ScB₁₂ | Cubic | Fm-3m | - | iphy.ac.cnwikipedia.org |
| ScB₁₅ | Tetragonal | P4₁ | - | iphy.ac.cnx-mol.net |
| ScB₁₉ | Tetragonal | P4₁2₁2 or P4₃2₁2 | a=b=1.02915, c=1.42463 | researchgate.netresearchgate.net |
Complex Ternary and Quaternary this compound Structures
The inclusion of a third or fourth element into the scandium-boron system leads to the formation of even more intricate crystal structures, often with unique boron atom arrangements.
The Sc-B-C system is host to a number of ternary compounds. One notable example is a superconducting scandium borocarbide whose crystal structure was determined through Rietveld analysis. nih.gov The compound was found to have a chemical formula of Sc₂₀C₈₋ₓBₓC₂₀ (where x = 1 or 2) and crystallizes in a tetragonal structure with the space group P4/ncc. nih.gov The presence of a small amount of boron is essential for the stabilization of this layered structure. nih.gov Other identified ternary compounds in this system include Sc₂BC₂, Sc₃B₀.₇₅C₃, Sc₂B₁.₁C₃.₂, ScB₂C₂, ScB₁₇C₀.₂₅, ScB₁₅C₀.₈₀, and ScB₁₅C₁.₆₀. researchgate.net The crystal structure of Sc₂₀BC₂₇ has also been depicted in scientific literature, highlighting the complexity of this family of compounds. researchgate.netresearchgate.net
Single crystals of the ternary boride Sc₂AlB₆ have been successfully grown from high-temperature aluminum melts. researchgate.netresearchgate.net Single-crystal X-ray diffractometry revealed that Sc₂AlB₆ crystallizes in an orthorhombic structure of the Y₂ReB₆ type. researchgate.netresearchgate.net This structure belongs to the space group Pbam. researchgate.net The unit cell parameters were determined to be a=0.8937(3) nm, b=1.1226(3) nm, and c=0.3433(1) nm. researchgate.net The structure features penta, hexa, and hepta-membered boron rings sandwiched between the metal atoms. researchgate.net
| Compound | Crystal System | Space Group | Lattice Parameters (nm) | Structure Type | Reference |
|---|---|---|---|---|---|
| Sc₂₀C₈₋ₓBₓC₂₀ (x=1,2) | Tetragonal | P4/ncc | - | Layered | nih.gov |
| Sc₂AlB₆ | Orthorhombic | Pbam | a=0.8937, b=1.1226, c=0.3433 | Y₂ReB₆ | researchgate.net |
Framework Characterization of Scandium Rhodium Borides (e.g., Sc4Rh17B12)
The ternary scandium rhodium boride, Sc₄Rh₁₇B₁₂, exemplifies a complex framework structure. Its crystal lattice was meticulously solved using single-crystal X-ray diffraction data. The structure is best described as a three-dimensional framework constructed from different types of trigonal prisms that serve as the coordination polyhedra for the boron atoms. unige.chescholarship.orgcore.ac.uk
Three distinct trigonal prisms can be identified within the Sc₄Rh₁₇B₁₂ structure core.ac.uk:
[BRh₆] prisms: These are formed exclusively by rhodium atoms and encapsulate isolated boron atoms.
[BRh₅Sc] prisms: In this configuration, a scandium atom substitutes one of the rhodium atoms at the vertices of the prism, which also contains an isolated boron atom.
[BRh₅B] prisms: These prisms are unique as they represent the coordination environment for paired boron atoms.
These various trigonal prisms interconnect to form a rigid three-dimensional network. The voids within this framework are occupied by scandium atoms. researchgate.net This intricate arrangement highlights the versatile coordination chemistry of boron in multinary metallic systems.
Table 1: Crystallographic Data for Sc₄Rh₁₇B₁₂
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbam |
| a (nm) | 0.8937(3) |
| b (nm) | 1.1226(3) |
| c (nm) | 0.3433(1) |
| Z | 4 |
Data sourced from single-crystal X-ray diffraction analysis. iphy.ac.cn
Elucidation of Scandium Borocarbosilicides
The introduction of carbon and silicon into the scandium-boron system leads to the formation of even more complex quaternary compounds known as scandium borocarbosilicides. These materials exhibit exceptionally intricate crystal structures, often characterized by the presence of B₁₂ icosahedra.
For instance, a novel scandium borocarbosilicide was identified as an intergrowth phase with a face-centered cubic crystal structure. researchgate.net Single-crystal structure analysis revealed a hexagonal structure for this new compound. researchgate.net Its framework is a three-dimensional network composed of seven structurally independent B₁₂ icosahedra, along with B₉ and B₁₀ polyhedra, and an irregularly shaped B₁₆ polyhedron. researchgate.net These polyhedral units are interconnected, and scandium atoms reside in the resulting open spaces. researchgate.net
Another example is the ternary boron-rich scandium borocarbide, Sc₄.₅₋ₓB₅₇₋y+zC₃.₅₋z, which was also solved using single-crystal X-ray diffraction. It possesses an orthorhombic structure and features a three-dimensional boron framework constructed from B₁₂ icosahedra and B₁₀ polyhedra. researchgate.net
Table 2: Structural Details of Selected Scandium Borocarbosilicides
| Compound | Crystal System | Space Group | Key Structural Units |
|---|---|---|---|
| Sc₃.₆₇₋ₓB₄₁.₄₋y₋zC₀.₆₇₊zSi₀.₃₃₋w | Hexagonal | P6̅m2 | B₁₂ icosahedra, B₉ polyhedron, B₁₀ polyhedron, B₁₆ polyhedron |
| Sc₄.₅₋ₓB₅₇₋y+zC₃.₅₋z | Orthorhombic | Pbam | B₁₂ icosahedra, B₁₀ polyhedron |
Data derived from single-crystal structure analysis. researchgate.net
Advanced Structural Characterization Techniques
The precise determination of the complex crystal structures of scandium borides relies on a suite of advanced characterization techniques. Each method provides unique insights into the atomic arrangement, phase purity, and microstructure of these materials.
Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline material. This technique was instrumental in solving the complex structures of numerous scandium borides, including Sc₄Rh₁₇B₁₂ and ScNiB₄. unige.chescholarship.orgresearchgate.net By analyzing the diffraction pattern of a single crystal, researchers can determine the unit cell parameters, space group, and the exact coordinates of each atom within the asymmetric unit. researchgate.net For example, in the case of Sc₄Rh₁₇B₁₂, SC-XRD data revealed the intricate framework of interconnected trigonal prisms. core.ac.uk
Powder X-ray Diffraction and Rietveld Refinement for Phase Identification
Powder X-ray diffraction (PXRD) is a powerful tool for identifying the crystalline phases present in a bulk sample. escholarship.org The resulting diffractogram, a plot of diffraction intensity versus angle, serves as a fingerprint for the material. In the study of scandium borides, PXRD is routinely used to confirm the synthesis of the desired compound and to identify any secondary phases or impurities. researchgate.netarxiv.org
The Rietveld refinement method is a sophisticated analytical technique applied to powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. unige.charxiv.org This method has been successfully used to determine the sample composition and refine the crystal structures of compounds like KSc(BH₄)₄ and the ternary borocarbide Sc₂₀BC₂₇. unige.charxiv.org For Sc₂₀BC₂₇, Rietveld refinement of PXRD data confirmed its tetragonal lattice structure and revealed changes in bond angles compared to its parent compound, Sc₃C₄. arxiv.org In the study of KSc(BH₄)₄, Rietveld analysis of in-situ synchrotron radiation PXRD data was crucial for quantifying the weight percentages of different phases during thermal decomposition. unige.ch
Electron Diffraction and Microscopy Approaches for Microstructure (e.g., SEM for morphology)
Electron diffraction and microscopy techniques provide valuable information about the microstructure and morphology of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) is frequently employed to observe the surface morphology of this compound samples. escholarship.orgarxiv.org For instance, in studies of tungsten tetraboride doped with scandium, SEM images revealed that the addition of scandium leads to a decrease in the grain size of the metal boride. escholarship.org
Electron Backscatter Diffraction (EBSD), a technique often integrated with SEM, can be used to map the crystallographic orientation of grains within a polycrystalline sample. This was effectively used to study the grain structure in laser-melted aluminum alloys containing scandium, showing that scandium additions promoted the formation of fine, equiaxed grains. uq.edu.au
Boron Network Configurations within Scandium Borides
A defining feature of scandium borides, particularly those rich in boron, is the formation of diverse and often complex boron networks. The ability of boron to form strong, covalent, multicenter bonds leads to a variety of structural motifs. researchgate.net
In boron-rich compounds, the fundamental building block is often the B₁₂ icosahedron. researchgate.net These icosahedra can link together to form three-dimensional frameworks, with the metal atoms occupying the interstitial sites. researchgate.net This is observed in several scandium borocarbosilicides. researchgate.net
However, the boron network configurations in scandium borides are not limited to icosahedra. Other notable arrangements include:
Three-dimensional frameworks of trigonal prisms: As seen in Sc₄Rh₁₇B₁₂, where isolated or paired boron atoms are located within prisms formed by the metal atoms. core.ac.uk
Layered structures: In ScNiB₄, the boron atoms form two-dimensional layers composed of interconnected pentagons and heptagons. These boron sheets are sandwiched by the scandium and nickel atoms. escholarship.org Similarly, ScB₂ exhibits a layered structure with hexagonal sheets of boron atoms. aip.org
Frameworks with open channels and interlinking units: Theoretical calculations have predicted stable scandium borides like Pnma ScB₃, which features a boron framework with open channels, and ScB₆, which possesses interlinking boron trimer units. researchgate.net
Cage-like structures: In borides with very high boron content, such as ScB₁₂, the boron atoms can form cage-like structures, like the B₁₂ cuboctahedron, which then form a larger lattice with the scandium atoms. aip.org Theoretical studies also point to the formation of endohedral cages, where a boron atom is encapsulated within a scandium cluster, such as in B@Sc₆⁺/⁰/⁻. nih.gov
The dimensionality and connectivity of the boron network play a crucial role in determining the properties of the this compound. researchgate.net
Icosahedral Boron Clusters as Structural Units
In boron-rich scandium borides, where the boron-to-metal ratio is high (B/M > 12), the fundamental building block is the B₁₂ icosahedron. wikipedia.org These icosahedra are covalently bonded to each other, forming rigid, three-dimensional networks. The metal atoms, in this case scandium, occupy the interstitial voids within this boron framework. wikipedia.orglibretexts.org In these compounds, the scandium atoms typically donate electrons to the electron-deficient boron polyhedra. wikipedia.org
A prime example is scandium dodecaboride (ScB₁₂). Its structure consists of B₁₂ clusters and scandium atoms arranged in a face-centered cubic lattice, analogous to the NaCl structure, where B₁₂ units occupy the anion positions and scandium atoms occupy the cation sites. libretexts.org While initially reported as cubic, further studies revealed that ScB₁₂ commonly possesses a tetragonal structure. wikipedia.org A cubic form does exist but requires stabilization. wikipedia.org The high hardness of materials like ScB₁₂ is attributed to this three-dimensional covalent network of highly symmetric B₁₂ clusters. aip.org
Some more complex scandium borides also utilize icosahedral clusters. The structure of ScB₁₉₊ₓSiᵧ, for instance, is based on both B₁₂ icosahedra and larger B₂₂ units. wikipedia.org The family of scandium borides is noted for the complexity of its crystal structures, with some borocarbides and borocarbosilicides having elementary cells containing hundreds of atoms, built from multiple, structurally independent B₁₂ icosahedra that interconnect to form a 3D framework. researchgate.net
Table 1: Crystallographic Data for Scandium Dodecaboride (ScB₁₂)
| Property | Value |
| Chemical Formula | ScB₁₂ |
| Crystal System | Tetragonal |
| Space Group | I4/mmm, No. 139 |
| Unit Cell Parameter 'a' | 522 pm |
| Unit Cell Parameter 'c' | 735 pm |
| Source(s) | wikipedia.org |
Trigonal Prismatic Boron Environments
In scandium borides with a lower boron content, a common structural motif is the trigonal prism, where a central boron atom is surrounded by six metal atoms. These [BM₆] prisms can connect through common edges and faces to form larger structural units like layers and frameworks. researchgate.netmpg.de
The ternary boride Sc₄Rh₁₇B₁₂ provides a sophisticated example of these environments. Its crystal structure features three topologically distinct types of trigonal prisms. core.ac.ukresearchgate.net
[B´Rh₆] Prisms : These are formed exclusively by rhodium atoms and contain isolated boron atoms at their center. core.ac.ukresearchgate.net
[B″Rh₅Sc″] Prisms : In this variation, the vertices of the prism are occupied by five rhodium atoms and one scandium atom, with an isolated boron atom at the center. core.ac.ukresearchgate.net The Sc-B distance in these prisms (2.50–2.60 Å) is typically longer than the Rh-B distances (2.10–2.25 Å). researchgate.netresearchgate.net
[BRh₅B] Prisms : This type represents the coordination environment for paired boron atoms. The local environment can be described as interpenetrating trigonal prisms with vertices occupied by five rhodium atoms and one boron atom from the B-B pair. core.ac.ukresearchgate.net
Another example is found in ScNiB₄, which features planar layers of boron atoms arranged in pentagons and heptagons. These layers sandwich the nickel and scandium atoms, placing the Ni atoms in a pentagonal prismatic environment and the scandium atoms in a heptagonal prismatic environment. zendy.io
Table 2: Trigonal Prismatic Environments in Sc₄Rh₁₇B₁₂
| Prism Type | Vertex Atoms | Central Atom(s) | Structural Role |
| [B´Rh₆] | 6 Rh | Isolated B | Forms part of a complex 3D framework. core.ac.ukresearchgate.net |
| [B″Rh₅Sc″] | 5 Rh, 1 Sc | Isolated B | Forms 2D blocks within the overall structure. researchgate.netcore.ac.uk |
| [BRh₅B] | 5 Rh, 1 B | Paired B | Forms chains of interpenetrating prisms. core.ac.ukresearchgate.net |
| Source(s) | researchgate.netcore.ac.ukresearchgate.net |
Formation of One-Dimensional, Two-Dimensional, and Three-Dimensional Boron Frameworks
The dimensionality of the boron substructure in metal borides is directly related to the boron content. mpg.de As the fraction of boron increases, the connectivity of boron atoms evolves from isolated atoms to pairs, then to one-dimensional chains, two-dimensional layers, and ultimately to three-dimensional frameworks. mpg.deresearchgate.net
One-Dimensional (1D) Frameworks : In some transition metal monoborides, boron atoms can form one-dimensional zigzag chains. mdpi.com In the structure of Sc₄Rh₁₇B₁₂, the [BRh₅B] interpenetrating prisms link together to form chains that extend along a specific crystallographic plane. core.ac.ukresearchgate.net
Two-Dimensional (2D) Frameworks : Planar or corrugated layers of boron atoms are characteristic of many diborides. In the Sc-B system, 2D structures are also present. The [B″Rh₅Sc″] prisms in Sc₄Rh₁₇B₁₂ connect to form distinct two-dimensional blocks. researchgate.net Similarly, the ternary polyboride ScNiB₄ contains two-dimensional [B₄] networks composed of interconnected boron pentagons and heptagons. zendy.io
Three-Dimensional (3D) Frameworks : 3D frameworks represent the highest level of boron aggregation and are found in compounds with a high boron-to-metal ratio. These frameworks can be formed in several ways. In boron-rich ScB₁₂, the network is composed of covalently bonded B₁₂ icosahedra. libretexts.orgaip.org In metal-richer borides, the framework can be built from the linkage of trigonal prisms. The structure of Sc₄Rh₁₇B₁₂ is a complex three-dimensional framework formed by the connection of [B´Rh₆] and [B″Rh₅Sc″] prisms through common edges and faces. researchgate.netcore.ac.uk Theoretical investigations have also identified a stable this compound, Pnma ScB₃, which contains a boron framework with open channels. researchgate.net
Boron Trimer Unit Architectures
While boron pairs (B₂) and icosahedra (B₁₂) are common, the existence of boron trimers (B₃) as a structural unit is less frequent. However, theoretical investigations have predicted their presence in certain scandium borides. researchgate.net
First-principles calculations have identified a metastable phase of ScB₆ that possesses interlinking boron trimer units. researchgate.net Further theoretical studies on doped scandium clusters (BₘScₙ₋ₘ) have explored the behavior of B₃ dopants within a scandium cage. These studies show that the B₃ dopant can rearrange from a triangular to a linear configuration depending on the size of the cluster. rsc.org In the triangular B₃ trimer, charge is shared evenly among the three boron atoms, whereas the distribution is unequal in the linear arrangement. rsc.org
Crystallographic Relationships and Isotypism in Boride Systems
The crystal structures of scandium borides often share features with or are isostructural to other known boride systems. This isotypism allows for the classification and prediction of new compounds.
The structure of Sc₄Rh₁₇B₁₂ contains a variety of structural fragments that are typical of other ternary scandium and platinum metal borides. core.ac.uk Its framework of interpenetrating trigonal prisms is similar to the structures of borides with the CeCo₄B₄ and LuRu₄B₄ structural types. core.ac.uk
In the case of boron-rich borides, the tetragonal structure of ScB₁₂ (I4/mmm) is considered a true cage compound, related to the cubic UB₁₂ (Fm-3m) structure type. aip.org Scandium's relatively small atomic size allows it to form numerous borides with uncommon structures, distinguishing it from other rare-earth elements. wikipedia.org For example, certain scandium borocarbides have structural counterparts among magnesium borocarbides; ScB₁₃C is related to one of the modifications of MgB₁₂C₂. researchgate.net These relationships highlight how the fundamental building blocks of boron chemistry, such as icosahedra and trigonal prisms, are arranged in recurring patterns across a wide range of metallic borides. aip.org
Theoretical and Computational Investigations of Scandium Borides
Analysis of Bonding Regimes and Electron Localization
The stability and properties of scandium borides are intrinsically linked to the nature of the chemical bonds formed between scandium and boron atoms, as well as between boron atoms themselves. Computational analyses have been crucial in elucidating these bonding regimes.
Covalent Network Formation and Its Contribution to Stability
A defining characteristic of many scandium borides is the formation of strong, extended covalent networks of boron atoms. iphy.ac.cnaps.org These networks are a primary contributor to the structural stability and high hardness observed in these materials. iphy.ac.cnresearchgate.netaps.org
Theoretical studies have shown that the incorporation of light elements like boron into transition metals can enhance stability by forming strong covalent linkages. iphy.ac.cn In scandium borides, the B-B covalent bonds often create robust frameworks, such as three-dimensional networks, open channels, or interlinking units. aps.org For example, in ScB₄, the strong covalent bonding nature is confirmed by Electron Localization Function (ELF) analysis, which indicates a high degree of electron localization between boron atoms and between scandium and boron atoms. iphy.ac.cnresearchgate.net Similarly, in ScB₃ and ScB₆, the high simulated Vickers hardness is attributed to their unique and strong covalent boron networks. aps.org The analysis of these covalent networks is essential for designing new superhard materials. iphy.ac.cnaps.org
Orbital Hybridization Mechanisms (e.g., Sc 3d-B 2p/C 2p hybridization)
Orbital hybridization, the mixing of atomic orbitals to form new hybrid orbitals, is a key mechanism that dictates the bonding and electronic properties of scandium borides. A particularly important interaction is the hybridization between the 3d orbitals of scandium and the 2p orbitals of boron. arxiv.orgresearchgate.net
In the superconducting scandium borocarbide, Sc₂₀BC₂₇, first-principles calculations have demonstrated that there is significant overlap and hybridization between the Sc 3d electrons and the 2p electrons of the neighboring boron and carbon atoms. arxiv.orgresearchgate.netresearchgate.net This hybridization is believed to form new electric conduction paths, which influences the band structure at the Fermi level and is considered a potential reason for the emergence of superconductivity in this material. arxiv.orgresearchgate.netresearchgate.net The degree of this hybridization can be influenced by structural distortions, such as changes in bond angles, which can facilitate the overlap between the respective orbitals. arxiv.orgresearchgate.net Understanding these orbital hybridization mechanisms is crucial for explaining and predicting the electronic properties, including superconductivity, in scandium-based borides and related compounds. arxiv.org
Charge Transfer Phenomena and Electronic Contributions
The nature of chemical bonding in scandium borides is significantly influenced by the transfer of electrons between scandium and boron atoms. Computational analyses consistently show that scandium atoms act as electron donors to the boron sublattice. researchgate.netarxiv.org This charge transfer is a critical factor in stabilizing the crystal structures of these materials. arxiv.org In many intermetallic compounds, scandium is known to be a valence-electron donor. acs.org
The process involves the donation of electrons from the metal atoms to the electron-deficient boron honeycomb lattices, which helps to form stable, complex covalent heterostructures. arxiv.orgaps.org This interaction is not always a complete transfer, leading to a polar intermetallic character. For instance, in complex borides containing scandium, calculations have shown an incomplete charge transfer from scandium atoms, resulting in a cationic character for the scandium ions within the lattice. researchgate.net This charge transfer is facilitated by the hybridization of scandium's d-orbitals with the p-orbitals of boron and other constituent elements, a phenomenon observed in various scandium-based borides. researchgate.net
Electron Localization Function (ELF) Analysis for Bonding Characterization
The Electron Localization Function (ELF) is a powerful computational tool used to visualize and characterize the nature of chemical bonds in materials. ELF analysis for various scandium borides confirms the presence of strong covalent bonding, which is a primary contributor to their structural stability and notable hardness. researchgate.netiphy.ac.cnresearchgate.net
In studies of ScB₄, ELF analysis has demonstrated strong covalent B-B and B-Sc bonds. researchgate.net Similarly, for the predicted C2/m phase of ScB₃, analysis revealed that strong covalent interactions between boron atoms (B-B) and between scandium and boron atoms (Sc-B) are responsible for its high hardness and stability. tandfonline.com The ELF distribution provides a clear map of electron sharing: high ELF values signify localized electrons, which are characteristic of covalent bonds or lone pairs, whereas low values indicate regions of delocalized electrons, typical of metallic or ionic interactions. researchgate.netresearchgate.net For example, in the complex boride Sc₅Pt₂₄B₁₂, ELF maps show low values in the regions away from the scandium cores, which implies a cationic nature for the scandium atoms, consistent with charge transfer phenomena. researchgate.net The analysis of bonding in various platinum metal borides further supports that the distances between transition metals and boron correspond to either covalent or ionic bonds. core.ac.ukresearchgate.net
Phase Stability Predictions and High-Pressure Behavior
Computational methods are crucial for predicting the stability of different scandium boride phases under various pressure conditions. These predictions guide experimental efforts toward synthesizing new materials with desired properties.
Thermodynamic Stability Assessments under Ambient Conditions
The thermodynamic stability of a compound at ambient conditions is determined by its formation enthalpy. mdpi.com Theoretical calculations using convex hull diagrams, which plot formation enthalpy against composition, are used to identify the most stable phases. researchgate.netacs.org For a compound to be considered thermodynamically stable, it must lie on the convex hull, meaning its formation enthalpy is lower than any other phase or combination of phases at that stoichiometry. mdpi.comacs.org
For example, calculations for ScB₄ have identified several thermodynamically stable phases at ambient pressure, including the P4/mbm and Cmcm structures. researchgate.netresearchgate.net These phases are confirmed to be stable through the calculation of their formation enthalpies and the absence of imaginary frequencies in their phonon dispersion curves, which indicates dynamical stability. researchgate.nettandfonline.comresearchgate.net Similarly, a monoclinic C2/m phase of ScB₃ has been predicted to be mechanically and dynamically stable from 0 to 100 GPa. tandfonline.com These theoretical assessments are critical for verifying the potential for experimental synthesis of predicted structures. iphy.ac.cn
Prediction of Pressure-Induced Phase Transformations
Applying pressure can induce structural phase transformations in materials, often leading to the formation of denser, high-pressure phases with novel properties. aps.org First-principles calculations are extensively used to predict these transformations in scandium borides.
For scandium tetraboride (ScB₄), multiple pressure-induced phase transitions have been predicted. One study suggests that a P4/mbm phase transforms into a Cmcm structure at 4.8 GPa, which subsequently transforms into a Pnma phase at 8.7 GPa. researchgate.netresearchgate.net Another computational study predicted the transition from the orthorhombic Cmcm phase to the Pnma phase to occur at a higher pressure of approximately 18 GPa. iphy.ac.cnresearchgate.netiphy.ac.cn The construction of pressure-composition phase diagrams is a common method to visualize the stability ranges of different stoichiometries as a function of pressure. researchgate.netacs.org
Table 1: Predicted Pressure-Induced Phase Transitions in this compound (ScB₄)
| Low-Pressure Phase | High-Pressure Phase | Predicted Transition Pressure (GPa) | Source(s) |
|---|---|---|---|
| P4/mbm | Cmcm | 4.8 | researchgate.net, researchgate.net |
| Cmcm | Pnma | 8.7 | researchgate.net, researchgate.net |
| Cmcm | Pnma | ~18 | iphy.ac.cn, iphy.ac.cn |
Formation Enthalpies and Free Energy Landscapes under Pressure
The relative stability of different crystal structures under pressure is determined by their formation enthalpies. iphy.ac.cn By calculating the formation enthalpy of various candidate structures as a function of pressure, a theoretical phase diagram can be constructed. The structure with the lowest enthalpy at a given pressure is the most thermodynamically stable. iphy.ac.cn
For ScB₄, formation enthalpy-pressure diagrams have been plotted for several potential crystal structures, including Cmcm, Pnma, and other types like CrB₄- and FeB₄-type structures. iphy.ac.cn These diagrams clearly show that the Cmcm structure is the most energetically favorable at ambient pressure, while the Pnma phase becomes more stable at pressures above approximately 18 GPa. iphy.ac.cn The formation enthalpy (ΔH) is typically calculated relative to the elemental constituents in their stable forms, using the formula: ΔH(ScBₓ) = H(ScBₓ) - H(Sc) - xH(B). iphy.ac.cn These calculations are fundamental to understanding the high-pressure behavior and synthesizability of scandium borides. researchgate.netresearchgate.net
Computational Prediction of Novel this compound Phases and Allotropes
A significant frontier in materials science is the computational prediction of entirely new, stable compounds that have not yet been synthesized. mdpi.com Evolutionary algorithms, such as CALYPSO and USPEX, combined with first-principles calculations, have emerged as powerful tools for this purpose. tandfonline.comacs.orgiphy.ac.cn
These methods have been successfully used to predict novel phases in the scandium-boron system. For ScB₄, evolutionary searches predicted the orthorhombic Cmcm and Pnma phases as stable structures, while excluding several other previously proposed structure types. iphy.ac.cnresearchgate.netiphy.ac.cn Further investigation also identified a new potential ground-state structure with P4/mbm symmetry. researchgate.netresearchgate.net For scandium triboride, a novel monoclinic phase with C2/m symmetry was predicted to be more energetically favorable than other known structures over a wide pressure range (0-100 GPa). tandfonline.com The success of these predictive methodologies in identifying new stable scandium nitrides under pressure further validates their application to the scandium-boron system. acs.org These computational discoveries provide blueprints for experimentalists to synthesize the next generation of advanced materials. rsc.org
Table 2: Computationally Predicted Novel this compound Phases
| Compound | Predicted Phase (Symmetry) | Prediction Method | Key Finding | Source(s) |
|---|---|---|---|---|
| ScB₃ | Monoclinic (C2/m) | Particle Swarm Optimization | Energetically superior to other structures from 0-100 GPa. | tandfonline.com |
| ScB₄ | Orthorhombic (Cmcm) | Evolutionary Algorithm (CALYPSO) | Stable phase at ambient pressure. | iphy.ac.cn, iphy.ac.cn |
| ScB₄ | Orthorhombic (Pnma) | Evolutionary Algorithm (CALYPSO) | Stable phase at high pressure (>18 GPa). | iphy.ac.cn, iphy.ac.cn |
| ScB₄ | Tetragonal (P4/mbm) | Structural Substitution | A new potential ground-state structure. | researchgate.net, researchgate.net |
Vibrational Properties and Phonon Spectra Modeling for Electron-Phonon Coupling
Theoretical and computational investigations into the vibrational properties of scandium borides, particularly scandium diboride (ScB₂), are crucial for understanding their structural stability, thermal characteristics, and the mechanisms underlying their physical properties, such as superconductivity. These studies predominantly employ first-principles calculations based on Density Functional Theory (DFT) to model phonon dispersion relations, the phonon density of states (PhDOS), and the strength of electron-phonon coupling (EPC). researchgate.netresearcher.lifenbuv.gov.ua
Research Findings and Phonon Characteristics
Computational analyses consistently reveal the dynamical stability of hexagonal ScB₂ at ambient pressure, as evidenced by the absence of imaginary frequencies in its calculated phonon dispersion curves. rsc.org The phonon spectra of ScB₂ are characterized by a distinct separation between low-frequency and high-frequency branches. nbuv.gov.uarsc.org
High-Frequency Optical Modes: The high-frequency portion of the spectrum, from approximately 54 meV to over 80 meV, arises from the coupled vibrations of the lighter boron (B) atoms. nbuv.gov.ua
Phonon Gap: A noticeable gap exists between the low-frequency acoustic branches and the high-frequency optical branches. This separation is a direct consequence of the significant mass difference between scandium and boron atoms. rsc.org
First-principles calculations using the full-potential linear muffin-tin orbital (FP-LMTO) method have been used to detail these phonon dispersion curves and the corresponding density of states. nbuv.gov.ua Such studies provide a theoretical foundation for understanding the lattice dynamics and related thermodynamic properties like internal energy, entropy, and heat capacity. nbuv.gov.ua
Electron-Phonon Coupling (EPC) Analysis
The electron-phonon coupling strength, quantified by the parameter λ, is a key determinant of conventional superconductivity. For pure ScB₂, theoretical calculations consistently show a weak EPC. researchgate.netrsc.org DFT-based studies report λ values of 0.28 and 0.364, which are considered too low to support significant superconductivity at ambient conditions. researchgate.netrsc.org This weak coupling explains the experimentally observed low superconducting transition temperature (Tc) of approximately 1.5 K. nbuv.gov.ua
The Eliashberg spectral function, α²F(ω), is calculated to provide a detailed, energy-resolved picture of the EPC. rsc.org For ScB₂, analysis of this function confirms that the low-frequency vibrational modes associated with Sc atoms contribute the vast majority of the total EPC strength. rsc.org
Influence of Doping and Pressure
Computational studies have explored strategies to enhance the superconducting properties of ScB₂ by modifying its vibrational and electronic structure through doping and the application of pressure.
Doping: Substituting other atoms into the ScB₂ lattice can significantly alter the EPC. A computational study investigating the effects of gallium (Ga) and copper (Cu) doping found that these modifications could enhance the material's properties. researchgate.netresearcher.life While doping with gallium introduces slight shifts in the phonon modes, the introduction of copper was predicted to substantially increase the Tc, driven by an enhanced EPC strength. researchgate.netresearcher.life
Pressure: The application of high pressure is another avenue for modifying material properties. While ScB₂ is dynamically stable at ambient pressure, related compounds like CrB₂ require high pressure (108 GPa) to achieve dynamical stability and exhibit a calculated Tc of 26.0 K. rsc.org This highlights the critical role of pressure in tuning the lattice dynamics and EPC in transition metal diborides.
The table below summarizes key computational findings for pure and doped ScB₂.
| Compound | Computational Method | Electron-Phonon Coupling (λ) | Logarithmic Average Frequency (ωlog) (meV) | Calculated Superconducting Tc (K) | Reference |
|---|---|---|---|---|---|
| ScB₂ | DFT | 0.28 | - | - | rsc.org |
| ScB₂ | DFT | 0.364 | 48.058 | Modest | researchgate.netresearchgate.net |
| ScGaB | DFT | 0.437 | 41.521 | Enhanced | researchgate.net |
| ScCuB | DFT | 0.686 | 32.895 | Up to 20.75 | researchgate.netresearcher.life |
Anharmonic effects, which become important at higher temperatures, have also been considered using advanced computational techniques like the stochastic self-consistent harmonic approximation (SSCHA). diva-portal.orgaip.org This method allows for the calculation of phonon frequencies based on the one-phonon spectral function, providing a more accurate description of the vibrational modes by accounting for thermally excited lattice vibrations and quantum ionic effects. diva-portal.orgaip.org
Research into Functional Attributes and Emerging Phenomena in Scandium Boride Systems
Investigations into Superconducting Phenomena
The exploration of superconductivity in light-element compounds, such as borides and carbides, is a significant area of materials science research. These materials are of interest due to their potential for high-temperature superconductivity, driven by strong covalent bonding and high vibrational frequencies. researchgate.netarxiv.orgarxiv.org
Discovery and Characterization of Superconducting Scandium Borocarbides (e.g., Sc₂₀BC₂₇)
A notable discovery in the scandium-boron-carbon system is the identification of bulk superconductivity in the ternary borocarbide Sc₂₀BC₂₇. researchgate.netarxiv.orgarxiv.org This compound exhibits a tetragonal lattice structure and becomes superconducting at a critical temperature (Tc) of approximately 7.7 K to 7.8 K. researchgate.netarxiv.orgacs.org The synthesis of Sc₂₀BC₂₇ has been successfully achieved using an arcing method. arxiv.org
Experimental characterization through magnetization and specific heat measurements has confirmed the bulk nature of the superconductivity in Sc₂₀BC₂₇. researchgate.netarxiv.orgarxiv.org The material is classified as a type-II superconductor. acs.orgresearchgate.net Further investigations into its properties at low temperatures reveal that it behaves as a BCS fully gapped s-wave superconductor. researchgate.netarxiv.orgarxiv.org The upper critical magnetic field at zero temperature, Hc2(0), for Sc₂₀BC₂₇ is estimated to be around 8 Tesla, a value considered relatively high for a type-I BCS superconductor. researchgate.netresearchgate.net
The crystal structure of Sc₂₀BC₂₇, determined through Rietveld analysis, belongs to the tetragonal space group P4/ncc. acs.org Density functional theory (DFT) calculations have suggested that the chemical formula can be expressed as Sc₂₀C₈₋ₓBₓC₂₀, where x is 1 or 2, highlighting that a small amount of boron is crucial for stabilizing this particular structure. acs.org
Theoretical Underpinnings of Superconductivity in Scandium Borides
Theoretical investigations into the scandium-boron binary system have predicted several superconducting phases. researcher.lifenih.govx-mol.net First-principles density functional theory (DFT) has been a key tool in these explorations. nih.govx-mol.net Among the predicted superconducting scandium borides, ScB₁₄ with a Pm-3m crystal structure is anticipated to have the highest superconducting transition temperature (Tc) of 12.3 K at ambient pressure. researcher.lifenih.govx-mol.net Another predicted superconductor is ScB₄ with a C2/m structure, which has a calculated Tc of 3.6 K. nih.gov
The theoretical framework for understanding superconductivity in these materials often relies on the Bardeen-Cooper-Schrieffer (BCS) theory and the McMillan relation. researchgate.netarxiv.org This relation suggests that high Tc values can be achieved with large values of the density of states at the Fermi level (N(EF)), a strong electron-phonon coupling (V), or both. arxiv.org In scandium borocarbides like Sc₂₀BC₂₇, the superconductivity is considered to be of the s-wave pairing symmetry with an isotropic gap. arxiv.org
Electron-Phonon Coupling Mechanisms and Band Structure Contributions
The conventional mechanism for superconductivity in these materials is electron-phonon coupling. researchgate.net The density of states (DOS) at the Fermi level (EF) and the strength of electron-phonon coupling (EPC) are critical factors in determining the superconducting transition temperature. escholarship.org A high DOS at the EF provides more available electronic states for interaction with lattice vibrations (phonons), which can enhance superconductivity. diva-portal.org
In the case of Sc₂₀BC₂₇, electronic structure calculations indicate that the Sc-3d orbitals are the primary contributors to the density of states at the Fermi level, playing a crucial role in its superconductivity. acs.org Compared to the non-superconducting Sc₃C₄, Sc₂₀BC₂₇ exhibits greater orbital overlap and hybridization between the Sc 3d electrons and the 2p electrons of the C-C(B)-C fragment. researchgate.netarxiv.org This hybridization creates a new electrical conduction path, Sc-C(B)-Sc, which influences the band structure at the Fermi level and is considered a key reason for the emergence of superconductivity in this compound. researchgate.netarxiv.orgarxiv.org
For other scandium borides, theoretical calculations also point to the importance of electron-phonon coupling. For instance, in two-dimensional hexagonal ScB₆, it is predicted to be an intrinsic phonon-mediated superconductor. researchgate.net The dominance of electronic contributions from scandium at the Fermi level is a recurring theme in understanding the superconducting properties of these materials. diva-portal.org
Influence of Compositional Variation and Doping on Superconducting Behavior
The superconducting properties of scandium boride systems can be tuned by altering their composition or through doping. The very existence of superconductivity in Sc₂₀BC₂₇ is a result of introducing a small amount of boron into a scandium carbide structure, which stabilizes the superconducting phase. acs.org
Doping is a common strategy to manipulate superconductivity. arxiv.org For example, in the related MgB₂ system, doping with scandium to form Mg₁₋ₓScₓB₂ has been investigated. ricmass.eu These studies show that increasing the scandium content leads to a decrease in the superconducting transition temperature, which can be partly explained by the filling of the boron σ bands. ricmass.eu
Further theoretical studies on ScB₂ have explored the impact of atomic substitutions. researchgate.net Doping with gallium (Ga) and copper (Cu) to form ScGaB and ScCuB, respectively, has been shown through calculations to significantly enhance the superconducting critical temperature. researchgate.net These substitutions alter the electronic and phononic properties, leading to a notable increase in Tc. researchgate.net This highlights the potential for discovering or engineering materials with enhanced superconducting properties through strategic compositional modifications. researchgate.net
Exploration of Mechanical Behavior and Advanced Material Attributes
The mechanical properties of scandium borides are another area of active research, with a focus on their potential as hard and superhard materials. aip.org
Computational Prediction of Structural Response to Stress (e.g., bulk modulus, shear modulus, Young's modulus)
First-principles calculations based on density functional theory are widely used to predict the mechanical properties of scandium borides. iphy.ac.cnresearchgate.net These computational methods allow for the determination of elastic constants, which in turn are used to calculate the bulk modulus (B), shear modulus (G), and Young's modulus (Y). iphy.ac.cn
For various phases of scandium tetraboride (ScB₄), these moduli have been calculated. The orthorhombic Cmcm phase of ScB₄ is predicted to have a bulk modulus of 204 GPa, a shear modulus of 184 GPa, and a Young's modulus of 424 GPa. iphy.ac.cn A high-pressure Pnma phase of ScB₄ is predicted to be even stiffer, with a bulk modulus of 284 GPa, a shear modulus of 217 GPa, and a Young's modulus of 519 GPa. iphy.ac.cn The large values for these moduli suggest that ScB₄ is a highly incompressible material. iphy.ac.cnresearchgate.net
Similar computational studies have been performed for other scandium borides. For ScB₂, a cubic Fd-3m phase has a calculated bulk modulus of 174 GPa. materialsproject.org The P6/mmm ground state of ScB₂ has a calculated Vickers hardness of 42.4 GPa. researchgate.net Theoretical investigations have also explored ScB₃ and ScB₆, predicting them to be hard materials with Vickers hardness values of 38.3 GPa and 39.8 GPa, respectively, attributed to their strong covalent boron networks. researchgate.net
Mechanisms Underlying High Hardness in Boron Frameworks (e.g., strong covalent networks)
The significant hardness observed in scandium borides is primarily attributed to the presence of strong, three-dimensional covalent boron networks. aps.orgresearchgate.net In boron-rich phases, such as those with B/Sc ratios exceeding 12, boron atoms form robust B12 icosahedra that link together to create a rigid framework. wikipedia.org The metal atoms, in this case, scandium, occupy the voids within this boron framework and donate electrons to it, further strengthening the structure. wikipedia.org This electron donation to the boron polyhedra results in what are considered electron-deficient solids. wikipedia.org
The hardness is not solely dependent on the presence of boron, but on the specific arrangement and bonding within the boron sublattice. For instance, simulations of Pnma ScB₃ and P6₃mc ScB₆ have shown high Vickers hardness values of 38.3 and 39.8 GPa, respectively, which are directly linked to their unique and strong covalent boron networks. aps.org Similarly, the high hardness in dodecaborides like ScB₁₂ stems from the three-dimensional covalent network of highly symmetric B-B clusters, which is comparable to the structures found in other hard materials like B₆O. aip.org The strength of these covalent bonds resists dislocation movement, a key factor in determining a material's hardness. escholarship.org
The nature of the boron framework can vary, from the interconnected B₁₂ icosahedra in higher borides to puckered and densely packed boron networks in other compositions. wikipedia.orgnih.gov In some scandium borides, the boron atoms form frameworks with open channels or interlinking boron trimer units, all contributing to their mechanical strength. aps.org The combination of highly incompressible transition metal atoms like scandium with light elements such as boron to form extensive covalent bonding networks is a recognized strategy for designing superhard materials. escholarship.org
Influence of Boron Network Topology on Mechanical Integrity
The topology of the boron network plays a critical role in determining the mechanical integrity of scandium borides. The arrangement of boron atoms can range from layered structures to complex three-dimensional frameworks, each influencing the material's properties differently. wikipedia.orgcore.ac.uk
In scandium borides with a high boron content, such as dodecaborides (e.g., ScB₁₂), the boron atoms form a rigid, three-dimensional framework of interconnected B₁₂ cuboctahedra. acs.orgosti.gov This highly symmetric and covalently bonded network results in remarkably low anisotropy and contributes significantly to the material's hardness and mechanical stability. acs.org The strength of these frameworks arises from the short, stiff boron-boron and metal-boron bonds. acs.org
The specific arrangement of these boron clusters is crucial. For example, in OsB₂, the "boat" conformation of the boron nets results in a lower hardness compared to the "chair" structure in ReB₂. aip.org While this is not a this compound, it illustrates the principle that the topological arrangement of the boron network directly impacts mechanical properties.
Furthermore, the dimensionality of the boron network is a key factor. A transition from a two-dimensional to a more isotropic three-dimensional boron network can enhance hardness. escholarship.org For example, the high hardness of mechanically isotropic ZrB₁₂ is attributed to its 3D covalent network of symmetric B-B clusters, a principle that also applies to scandium borides with similar structures. aip.org The interconnectedness and dimensionality of the boron framework are thus fundamental to the mechanical integrity of these materials.
Strategies for Enhancing Structural Resilience and Intrinsic/Extrinsic Hardening
Strategies to enhance the structural resilience and hardness of scandium borides involve both intrinsic and extrinsic approaches. Intrinsic hardening focuses on manipulating the material's fundamental crystal structure and chemical bonding, while extrinsic methods involve microstructural engineering. aip.org
Intrinsic Hardening:
Solid Solution Strengthening: A primary strategy for intrinsic hardening is the creation of solid solutions by substituting scandium or boron with other elements. escholarship.org Dissolving different cations into the boride structure can lead to solid solution strengthening and charge redistribution, which can enhance hardness. researchgate.net However, this can also introduce local strains that need to be carefully managed. researchgate.net For example, substituting tungsten with a small amount of tantalum in WB₄ was found to nearly achieve a stoichiometric phase, although with a lower hardness. aip.org
Covalent Network Engineering: The design of materials with strong, three-dimensional covalent networks is a key intrinsic strategy. escholarship.org The high hardness of many borides is a direct result of these networks. aps.orgresearchgate.net By selecting elements and synthesis conditions that promote the formation of dense, isotropic, and highly connected boron frameworks, the intrinsic hardness can be maximized. aip.orgescholarship.org
Controlling Electron Density: The valence electron density of the metal in a boride can influence its hardness. Generally, a higher electron density in the metal leads to a harder boride phase. aip.org
Extrinsic Hardening:
Grain Boundary Strengthening: Reducing the grain size of the material can increase its hardness by impeding the motion of dislocations across grain boundaries. This is a well-established method for hardening in many materials.
Work Hardening: Techniques like cold working, where a metal is deformed below its recrystallization temperature, can increase the density of dislocations, leading to improved strength and hardness. fastercapital.com While more common for metals, the principles could be adapted for ductile boride composites.
Composite Formation: Creating composites by introducing a second phase can enhance hardness. For example, the TiB₂–B₄C composite is noted for its high hardness. aip.org In the context of scandium borides, creating composites with other hard materials could be a viable strategy.
Retrofitting and Reinforcement: At a macro level, structural resilience can be enhanced by reinforcing existing components. Techniques such as adding steel bracings or carbon fiber wraps are used to improve the load-bearing capacity of structures, a concept that could be metaphorically applied to the microstructural design of advanced materials. fastercapital.com
It is important to note that some strategies can have complex effects. For instance, while adding boron to a high-aluminum TWIP steel can increase cohesion strength, the formation of brittle boride phases can also encourage void formation and reduce total elongation. researchgate.net Therefore, a comprehensive understanding of the phase equilibria and resulting microstructures is crucial for successfully enhancing the structural resilience of this compound systems.
Research on Electronic Transport Characteristics
Theoretical Studies of Electron Conduction Pathways
Theoretical studies, primarily based on first-principles calculations and electronic structure analysis, have provided significant insights into the electron conduction pathways in scandium borides. The metallic behavior of many scandium borides is a result of the specific nature of their electronic band structures.
In scandium borocarbides like Sc₂₀BC₂₇, electronic structure calculations reveal that the Sc 3d orbitals have a major contribution to the density of states (DOS) around the Fermi level (E_F). arxiv.org A key finding is the strong hybridization between the 3d orbitals of scandium atoms and the 2p orbitals of the central carbon/boron atoms within the C-B(C)-C fragments. arxiv.orgresearchgate.net This hybridization forms a distinct electric conduction path described as Sc-C(B)-Sc. arxiv.orgresearchgate.net This pathway is crucial for the material's conductivity and is implicated in the emergence of properties like superconductivity. arxiv.org
For scandium hexaboride (ScB₆), band structure calculations show similarities to other metallic hexaborides like YB₆ and LaB₆. scirp.org The calculations indicate that ScB₆ has d-character at the Fermi energy, with bands interconnected in several directions in reciprocal space, which is characteristic of metallic conduction. scirp.org The shape of the bonding orbitals is largely defined by the boron framework, and the inclusion of the metal atom induces a significant reduction in energy, bringing conduction bands to the Fermi surface. scirp.org
In the case of ternary borides with high metal content, such as Sc₄Rh₁₇B₁₂, the metallic nature of the conduction is expected and confirmed by experimental measurements showing Pauli paramagnetism. core.ac.uk The electronic structure of Sc₂BC₂ also indicates that the metallic behavior is primarily due to scandium states forming the bottom of the conduction band. capes.gov.br
Theoretical analysis of ScB₄ using the electron localization function (ELF) confirms the strong covalent bonding nature within the material, which coexists with its metallic properties. iphy.ac.cn The density of states calculations for both Cmcm and Pnma phases of ScB₄ show metallic characteristics at both zero and high pressures. researchgate.net The conduction is facilitated by the overlap of Sc and B orbitals, creating delocalized electronic states that allow for electron transport.
Influence of Doping and Structural Modifications on Electronic States near the Fermi Level
Doping and structural modifications have a profound impact on the electronic states near the Fermi level (E_F) in this compound systems, thereby altering their electronic transport properties. These changes are central to tuning materials for specific applications, such as thermoelectrics and superconductors.
Doping Effects:
Alloying/Doping in Scandium Nitride (ScN): While not a boride, studies on ScN provide analogous insights. Alloying ScN with elements like vanadium (V) introduces V 3d states into the band gap of the parent ScN, right near the Fermi level. aps.org This modification is predicted to lower electrical resistivity and enhance the Seebeck coefficient, which are desirable for thermoelectric materials. aps.org The choice of a suitable alloying element is guided by its ability to favorably modulate the density of states (DOS) near E_F. aps.org Similarly, doping ScN with magnesium (Mg) can enhance the power factor. aps.org
Doping in Scandium Borocarbides: In Sc₂₀BC₂₇, which is a lightly boron-doped version of Sc₃C₄, the introduction of boron causes a distortion of the C-C-C fragment. arxiv.org This structural change enhances the hybridization between the Sc 3d orbitals and the 2p orbitals of the central C(B) atoms. arxiv.orgresearchgate.net This increased orbital overlap alters the electronic structure at the Fermi level and is considered the reason for the emergence of superconductivity in this compound. arxiv.orgresearchgate.net
Doping in MgB₂ with Scandium: Substituting magnesium with scandium in MgB₂ (forming Mg₁₋ₓScₓB₂) acts as electron doping, as Sc has a higher valence than Mg. ricmass.eu This process shifts the Fermi level upwards and fills the available electronic states in the boron σ bands, which in turn affects the superconducting transition temperature. ricmass.eu
Doping in Scandium Diboride (ScB₂): A computational study on doping ScB₂ by substituting boron with gallium (Ga) or copper (Cu) shows distinct effects. researchgate.net Ga, having similar electronic properties to boron, does not cause major changes in the DOS near the Fermi level. researchgate.net In contrast, Cu introduces significant changes, particularly at lower energy levels, and alters the topology of the Fermi surface, which can impact conductivity. researchgate.net
Structural Modifications:
Phase Transitions: Different crystal structures (polymorphs) of the same compound can have different electronic properties. For instance, the Cmcm and Pnma phases of ScB₄, while both metallic, will have distinct band structures and DOS near the Fermi level due to their different atomic arrangements. researchgate.net
Distortions: As seen in Sc₂₀BC₂₇, even slight distortions in the crystal lattice, such as the bending of a C-B-C fragment, can lead to significant changes in orbital overlap and the electronic states at the Fermi level. arxiv.org
In essence, both doping and structural modifications serve as powerful tools to engineer the electronic band structure of scandium borides. By carefully selecting dopants or inducing specific structural phases, it is possible to manipulate the density and character of electronic states near the Fermi level to control and optimize electronic transport properties.
Thermodynamic Studies and Phase Diagram Elucidation
The thermodynamic stability and phase relationships in the scandium-boron (Sc-B) system are crucial for the synthesis and application of this compound compounds. Research in this area involves experimental investigations at high temperatures and pressures, as well as theoretical calculations to construct and refine the Sc-B phase diagram.
Early experimental work identified several stable compounds in the Sc-B system, including ScB₂, ScB₁₂, and boron-rich phases like ScB₁₅ and ScB₁₉. iphy.ac.cn More recent computational studies using structure search methods have predicted other stable or metastable phases such as ScB, ScB₃, ScB₄, and ScB₅, particularly under high-pressure conditions. aps.org
Key findings from thermodynamic and phase studies include:
ScB₂: This compound is known to exist in a hexagonal structure (AlB₂-type, P6/mmm). iphy.ac.cn
ScB₄: First-principles calculations have predicted orthorhombic Cmcm and Pnma phases for ScB₄. iphy.ac.cn A phase transition from the Cmcm to the Pnma structure is predicted to occur at approximately 18 GPa. iphy.ac.cn
ScB₁₂: This dodecaboride has been observed in both a cubic (Fm-3m) and a tetragonal (I4/mmm) structure. iphy.ac.cn Thermodynamic studies indicate that the tetragonal structure is the ground state, while the cubic phase is a high-temperature phase, with a phase transformation occurring at elevated temperatures. osti.gov
Boron-Rich Borides: A new this compound, ScB₁₉, was found to exist between ScB₁₂ and β-boron, with a tetragonal crystal structure. researchgate.net Scandium is also known to form very boron-rich phases, such as ScB₂₄₋₂₈. escholarship.org
Metastable Phases: Some this compound phases may form as metastable structures instead of the thermodynamically stable ones, depending on the synthesis conditions. The ratio of boron to metal atom radii (Hägg's ratio) can be a predictor for the formation of such metastable structures. aip.org
Ternary Systems: The introduction of a third element, such as carbon or a metal, further complicates the phase diagram. For example, in the Sc-B-C system, a slight variation in composition can lead to different phases like ScB₁₇C₀.₂₅, ScB₁₅C₀.₈, and ScB₁₅C₁.₆, each with a unique crystal structure. wikipedia.org Similarly, the phase diagram of the ScBO₃-EuBO₃ system has been studied, revealing the formation of the compound EuSc₃(BO₃)₄ and limited solid solutions. iaea.org In the W-Sc-B ternary system, the addition of scandium can suppress the formation of tungsten tetraboride (WB₄) and promote tungsten diboride (WB₂). escholarship.org
The construction of accurate phase diagrams, like the one for the B-BN system which was studied up to 24 GPa, is fundamental for the directed synthesis of specific boride phases with desired properties. arxiv.org Thermodynamic modeling and experimental data together provide a comprehensive understanding of the formation, stability, and transformations of scandium borides. dntb.gov.ua
Interactive Data Table: Properties of Selected Scandium Borides
Binary (B-Sc) and Ternary (Sc-B-C) Phase Equilibria Determination
The understanding of phase equilibria is fundamental to the development and application of new materials. In the context of scandium borides, both binary and ternary systems have been the subject of investigation to identify stable compounds and their formation conditions.
Binary Boron-Scandium (B-Sc) System:
Investigations into the binary B-Sc system have identified several stable this compound compounds. These include ScB₂, ScB₁₂, ScB₁₅, and ScB₁₉. iphy.ac.cn The phase diagram for the B-Sc system has been studied, though some regions may still require further clarification. srce.hrresearchgate.net The formation of these compounds is dependent on the stoichiometry and the processing conditions. For instance, a new this compound, ScB₁₉, was identified as existing between ScB₁₂ and β-boron, with a tetragonal crystal structure. researchgate.net First-principles calculations have also been employed to predict the existence and stability of other potential scandium borides, such as a novel orthorhombic Cmcm structure for ScB₄ at ambient pressure, which is predicted to transition to a Pnma phase at pressures above approximately 18 GPa. iphy.ac.cn The competing phases ScB₂ and ScB₁₂ are noted to be more stable at lower pressures. iphy.ac.cn
Ternary Scandium-Boron-Carbon (Sc-B-C) System:
The introduction of carbon into the scandium-boron system creates a ternary phase diagram with a rich crystal chemistry. researchgate.netresearchgate.net Isothermal sections of the Sc-B-C system have been investigated, for example, at 1700°C, revealing the formation of several ternary compounds. researchgate.netacs.org These compounds exhibit a variety of stoichiometries, including Sc₂BC₂, Sc₃B₀.₇₅C₃, Sc₂B₁.₁C₃.₂, ScB₂C₂, ScB₁₇C₀.₂₅, ScB₁₅C₀.₈₀, and ScB₁₅C₁.₆₀. researchgate.net The study of these ternary phases is crucial as they can exhibit unique properties distinct from their binary constituents. researchgate.net The formation of these complex structures highlights the versatile bonding capabilities of boron and carbon with scandium. researchgate.net
| System | Compound Stoichiometry | Key Findings/Notes | Reference |
|---|---|---|---|
| Binary (B-Sc) | ScB₂ | A stable, competing phase at low pressures. | iphy.ac.cn |
| Binary (B-Sc) | ScB₁₂ | A stable, competing phase at low pressures. | iphy.ac.cn |
| Binary (B-Sc) | ScB₁₉ | Tetragonal structure, found between ScB₁₂ and β-boron. | researchgate.net |
| Binary (B-Sc) | ScB₄ (predicted) | Predicted orthorhombic Cmcm structure at ambient pressure. | iphy.ac.cn |
| Ternary (Sc-B-C) | Sc₂BC₂ | Identified in the isothermal section at 1700°C. | researchgate.net |
| Ternary (Sc-B-C) | Sc₃B₀.₇₅C₃ | Identified in the isothermal section at 1700°C. | researchgate.net |
| Ternary (Sc-B-C) | Sc₂B₁.₁C₃.₂ | A rare-earth boron carbide with graphite-like layers. | researchgate.netacs.org |
| Ternary (Sc-B-C) | ScB₂C₂ | Identified in the isothermal section at 1700°C. | researchgate.net |
Thermal Stability Investigations at Various Conditions
The thermal stability of scandium borides is a critical parameter for their potential use in high-temperature applications such as refractory materials and wear-resistant coatings. guidechem.com this compound (ScB₂) is noted for its high melting point of 2250°C and excellent thermal stability. guidechem.com
Research into the thermal behavior of related boride systems provides insights into the factors influencing stability. For example, studies on tungsten diboride solid solutions have shown thermal stability in air up to approximately 570°C, beyond which oxidation occurs. escholarship.org Similarly, investigations into complex borohydrides containing scandium, such as NaSc(BH₄)₄, reveal decomposition pathways at elevated temperatures. This compound is stable up to around 410 K (137°C) before melting and subsequently releasing hydrogen in multiple steps at higher temperatures. researchgate.net The decomposition products can include scandium borides (ScBx). researchgate.net
In the context of multilayer structures for applications like X-ray mirrors, the thermal stability of interfaces is paramount. Annealing studies on Sc/Si multilayers have shown that degradation of the layered structure and formation of scandium silicide (ScSi) occurs at temperatures around 400°C. researchgate.net The introduction of barrier layers, such as B₄C, has been shown to significantly improve thermal stability by hindering interdiffusion and compound formation up to 500°C. researchgate.net
| Material System | Observed Thermal Event | Temperature | Reference |
|---|---|---|---|
| Scandium Diboride (ScB₂) | Melting Point | 2250°C | guidechem.com |
| NaSc(BH₄)₄ | Melting and Onset of Decomposition | ~410 K (~137°C) | researchgate.net |
| Sc/Si Multilayer | Degradation and Silicide Formation | 400°C | researchgate.net |
| Sc/B₄C/Si/B₄C Multilayer | Stable (no degradation) | Up to 500°C | researchgate.net |
Studies of Surface Phenomena and Thin Film Characteristics
The properties of this compound at surfaces and in thin film form are critical for electronic and optical applications. Research in this area focuses on controlling the growth, understanding interfacial behavior, and tuning electronic properties.
Growth Mechanisms and Morphology Control in Thin Films
The growth of thin films is a complex process that begins with the adsorption and diffusion of atoms on a substrate, leading to nucleation and the formation of islands. diva-portal.orgfraunhofer.de The final microstructure of the film is heavily influenced by deposition conditions. diva-portal.orgtib.eu For this compound and related materials, techniques like pulsed laser deposition and magnetron sputtering are commonly used. researchgate.net
The growth of diboride thin films, including scandium diboride, has been shown to result in strongly c-axis oriented films on various substrates. researchgate.net The choice of substrate plays a significant role in the resulting film morphology and crystallinity. tib.eu For instance, epitaxial growth of diboride films with flat surfaces (roughness < 1 nm) has been achieved on substrates like silicon carbide and sapphire, while growth on Si(111) can result in poorer in-plane orientation. researchgate.net
The morphology of the film, including grain size and the presence of abnormal grains, can be controlled by adjusting deposition parameters. In the context of AlScBN thin films, the addition of boron was found to reduce the occurrence of abnormal grains. ntu.edu.sg The structure zone model provides a framework for understanding how deposition parameters like temperature influence the final grain structure, which can range from porous and columnar to equiaxed grains. aimspress.com
Interfacial Interactions in Multilayered Structures
In multilayered structures containing this compound or where it forms at an interface, the interactions between layers are crucial for the device's performance and stability. mdpi.com Intermixing and the formation of new compounds at the interfaces can alter the intended properties. mdpi.comarxiv.org
For example, in Sc/Si multilayer X-ray mirrors, interdiffusion between scandium and silicon layers can degrade performance. researchgate.net To mitigate this, thin barrier layers are introduced. A study on Sc/CrB₂/Si multilayers showed that chromium diboride layers as thin as ~0.3 nm can effectively separate the Sc and Si layers, preventing their interaction. sumdu.edu.ua Thinner barrier layers, however, can interact with the matrix, leading to the formation of ScB₂ at the Si-on-Sc interface and CrSi₂ at the Sc-on-Si interface. sumdu.edu.ua Similarly, B₄C has been demonstrated to be an effective barrier in Sc/Si systems, preventing the formation of scandium silicide and improving thermal stability. researchgate.net
In Mo/B multilayers, the formation of thin interlayers composed of a mixture of molybdenum borides (MoB and MoB₂) at the Mo/B interfaces has been observed. arxiv.org The thickness of these interlayers is influenced by deposition conditions such as sputtering power, which affects substrate temperature. arxiv.org
Electronic Structure at Surfaces and Interfaces (e.g., work function modifications)
The electronic structure at the surface of a material dictates properties like its work function, which is the minimum energy required to remove an electron from the surface. mdpi.com For scandium borides and related materials, the surface electronic structure is of interest for applications such as thermionic emitters. ontosight.ai
Scandium hexaboride (ScB₆) is noted for its low work function, which, combined with its high melting point, makes it a candidate for such applications. ontosight.ai Theoretical studies on the electronic structure of metal hexaborides, including predictions for ScB₆, suggest that the boron framework largely defines the bonding orbitals, while the metal ion influences the energy levels. scirp.orgroyalsocietypublishing.org
Investigations into other boride surfaces, such as TaB₂(0001) which is terminated by a graphitic boron layer, reveal charge transfer from the metal (Ta) to the boron layer. aps.org This charge transfer leads to a high work function (5.9 eV) and indicates that the boron layer's π-bonds are significantly modified by hybridization with the metal's d-orbitals. aps.org While this specific study is on tantalum boride, it provides a model for understanding how metal-boron interactions at a surface can influence the electronic properties, including work function.
Investigations of Piezoelectric and Ferroelectric Responses in Alloyed this compound Systems (e.g., AlScBN thin films)
Recent research has focused on enhancing the piezoelectric and ferroelectric properties of aluminum nitride (AlN) by alloying it with scandium and boron. ntu.edu.sg These AlScBN thin films are promising for applications in microelectromechanical systems (MEMS), sensors, and ferroelectric memory. frontiersin.orgmdpi.comresearchgate.net
The addition of scandium to AlN is known to significantly increase the piezoelectric coefficient. mdpi.comresearchgate.net Further co-doping with boron is being explored to optimize these properties. Studies on Al₀.₄₅Sc₀.₄₅B₀.₁N thin films deposited by pulsed DC reactive magnetron sputtering have demonstrated a high piezoelectric response and robust ferroelectric behavior. frontiersin.orgresearchgate.net These films, grown on silicon wafers with a tungsten bottom electrode and a platinum top electrode, exhibited a longitudinal piezoelectric coefficient (d₃₃,f) of approximately 25 pC/N. frontiersin.orgresearchgate.net
Ferroelectric characterization revealed a remnant polarization (2Pr) of 280 µC/cm² and coercive fields (Ec) ranging from 1.5 MV/cm to 2.5 MV/cm. frontiersin.orgresearchgate.net The incorporation of boron was also observed to improve the film's morphology by reducing the number of abnormal grains, while maintaining the desired wurtzite crystal structure. ntu.edu.sg However, a trade-off was noted with an increase in current leakage associated with boron doping. ntu.edu.sg
| Property | Value | Measurement Technique | Reference |
|---|---|---|---|
| Longitudinal Piezoelectric Coefficient (d₃₃,f) | ~25 pC/N (or pm/V) | Double Beam Laser Interferometry (DBLI) | frontiersin.orgresearchgate.net |
| Remnant Polarization (2Pr) | 280 µC/cm² | Dynamic Hysteresis Measurement (DHM) / PUND | frontiersin.orgresearchgate.net |
| Positive Coercive Field (E+c) | 1.5 MV/cm | Dynamic Hysteresis Measurement (DHM) / PUND | frontiersin.orgresearchgate.net |
| Negative Coercive Field (E-c) | 2.5 MV/cm | Dynamic Hysteresis Measurement (DHM) / PUND | frontiersin.orgresearchgate.net |
Advanced Characterization Techniques and Methodological Advancements
Spectroscopic Probes of Electronic and Chemical Structure
Spectroscopic techniques are indispensable for examining the electronic states and chemical environment of constituent atoms in a compound. By analyzing the interaction of photons with the material's electrons, these methods reveal detailed information about elemental composition, oxidation states, and valence band structure.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. kit.edu The analysis of scandium compounds via XPS provides significant insight into their chemical bonding. nih.gov In a typical analysis, the Sc 2p peak exhibits spin-orbit components that are notably split. kit.edu
The binding energy of the Sc 2p core level electrons is sensitive to the chemical environment, particularly the ionicity of the bond between scandium and its neighboring atoms. kit.eduresearchgate.net As the ionicity of the bond increases, the Sc 2p binding energy tends to shift to higher values. kit.edu This chemical shift provides a spectroscopic fingerprint that helps in identifying the oxidation state and local coordination of scandium atoms on the material's surface. nih.gov For scandium boride, XPS would be used to verify the purity of the sample, confirm the +3 oxidation state of scandium, and investigate the nature of the Sc-B bond by comparing the measured binding energies to reference compounds.
| Compound | Sc 2p3/2 Binding Energy (eV) | Reference |
|---|---|---|
| Sc Metal | 398.7 | Zimina, A., et al. (2024) kit.edu |
| ScN | 399.9 | Zimina, A., et al. (2024) kit.edu |
| Sc2O3 | 402.1 | Zimina, A., et al. (2024) kit.edu |
| ScF3 | 403.7 | Zimina, A., et al. (2024) kit.edu |
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful tool for investigating the valence band electronic structure of materials. researchgate.netresearchgate.net Unlike XPS which uses X-rays to probe deep core-level electrons, UPS employs lower-energy ultraviolet photons to excite electrons from the valence shells. psu.edu This makes it particularly sensitive to the electronic states that govern a material's electrical and optical properties. researchgate.net
A UPS experiment on this compound would provide direct measurement of the material's work function, which is the minimum energy required to remove an electron from its surface. psu.edu Furthermore, it would map the density of occupied electronic states in the valence band, revealing the contributions of Sc 3d and B 2p orbitals near the Fermi level. youtube.com This information is critical for understanding the metallic character and bonding nature of ScB2. The high surface sensitivity of UPS, typically probing the top 1-2 nanometers, also makes it ideal for studying surface modifications and the electronic interactions with adsorbates. psu.edu
Microscopic and Imaging Modalities
Microscopy techniques are essential for visualizing the physical features of materials at the micro- and nanoscale. They provide direct, real-space images of a material's surface, revealing critical information about its structure, grain morphology, and surface topography.
Scanning Electron Microscopy (SEM) for Morphology Analysis
Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample to produce various signals that contain information about the surface topography and composition. whiterose.ac.uk SEM is a powerful tool for studying the crystal growth morphology and assisting in micro- and nano-fabrication.
In the context of this compound, SEM would be used to characterize the morphology of powders, sinters, or thin films. Analysis would reveal the size, shape, and distribution of grains or crystalline particles. researchgate.net For instance, images could show whether the particles are faceted, indicating well-defined crystal growth, or irregular. Furthermore, SEM can be used to assess the porosity of a sintered sample and examine the quality of thin film coatings, identifying cracks, defects, or variations in thickness. Advanced environmental SEM (ESEM) techniques can even be employed to study samples in a more native, hydrated state, minimizing artifacts from sample preparation. nih.gov
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a robust analytical technique capable of imaging the three-dimensional topography of a material's surface with nanoscale resolution. azooptics.com It operates by scanning a sharp probe, attached to a cantilever, across the sample surface. The forces between the probe and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. azooptics.com
For this compound, AFM is an indispensable tool for characterizing the surface of single crystals or thin films. researchgate.net AFM topography images provide quantitative data on surface roughness, grain size, and the presence of surface defects like pits or step edges. spectraresearch.com This information is crucial for applications where surface quality is paramount, such as in coatings or electronic devices. Beyond topography, AFM can operate in various modes to probe other properties, such as mechanical and electrical characteristics at the nanoscale, offering a comprehensive picture of the material's surface properties. nih.gov
Diffraction-Based Structural Determination
Diffraction techniques are the cornerstone of solid-state chemistry and materials science for determining the atomic arrangement within a crystalline solid. By analyzing the pattern of scattered X-rays from a sample, one can deduce the crystal structure, including lattice parameters, space group, and atomic positions.
For scandium borides, X-ray diffraction (XRD) is the primary method for structural elucidation. Both powder XRD and single-crystal XRD are employed. Powder XRD is used for phase identification and determination of lattice parameters from a polycrystalline sample. researchgate.net Single-crystal XRD provides a more detailed and precise determination of the crystal structure, including atomic coordinates and displacement parameters. core.ac.uk
Research has shown that scandium diboride (ScB₂) crystallizes in the hexagonal AlB₂-type structure. researchgate.net Through refinement of single-crystal and powder XRD data, its precise structural parameters have been determined. researchgate.net This structural information is fundamental to understanding its physical and chemical properties.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Hexagonal | Paderno, Y., et al. (2007) researchgate.net |
| Space Group | P6/mmm (No. 191) | Paderno, Y., et al. (2007) researchgate.net |
| Lattice Parameter (a) | 0.314820(3) nm | Paderno, Y., et al. (2007) researchgate.net |
| Lattice Parameter (c) | 0.351483(5) nm | Paderno, Y., et al. (2007) researchgate.net |
| c/a Ratio | 1.117 | Paderno, Y., et al. (2007) researchgate.net |
| Calculated X-ray Density | 3.670 g/cm³ | Paderno, Y., et al. (2007) researchgate.net |
High-Resolution X-ray Diffraction for Crystallinity and Orientation
High-Resolution X-ray Diffraction (HR-XRD) is an indispensable, non-destructive technique for the detailed structural analysis of this compound compounds. It provides crucial information on the crystalline quality, phase purity, crystal structure, lattice parameters, and the preferred orientation of crystallites, particularly in thin films.
In the study of polycrystalline scandium borocarbide, such as Sc₂₀BC₂₇, powder X-ray diffraction (PXRD) coupled with Rietveld refinement is a standard methodological approach. arxiv.orgresearchgate.net This analysis has been successfully used to identify the crystal structure of Sc₂₀BC₂₇ as tetragonal, belonging to the P4/ncc space group. arxiv.org The refinement process allows for the precise determination of lattice parameters. For instance, in Sc₂₀BC₂₇, a slight doping with boron induces significant structural changes compared to its parent compound, Sc₃C₄, notably a 30% reduction in the lattice parameter c. researchgate.net The sharpness and symmetry of the diffraction peaks provide a qualitative measure of the material's crystallinity; broad peaks can indicate poor crystallinity or small crystallite size. arxiv.orgresearchgate.net
In the context of thin films, such as scandium and boron co-alloyed aluminum nitride (AlScBN), XRD is used to confirm the retention of the desired crystal structure (e.g., the wurtzite structure of AlN) and to assess the crystal orientation through theta-2theta scans. ntu.edu.sg Techniques like Grazing-Incidence X-ray Diffraction (GIXRD) are particularly valuable for thin films as they enhance the signal from the film while minimizing interference from the substrate, providing key data on the orientation of the crystallites within the film. mdpi.comnih.gov
| Compound | Crystal System | Space Group | Key Findings/Notes |
|---|---|---|---|
| Sc₂₀BC₂₇ | Tetragonal | P4/ncc (No. 130) | Structure confirmed via Rietveld refinement of powder XRD data. arxiv.orgresearchgate.net |
| Sc₄Rh₁₇B₁₂ | - | - | Complex framework structure solved using single-crystal XRD data. core.ac.ukresearchgate.net |
| ScB₂ | Cubic | Fd-3m (227) | Lattice parameter a = 4.332 Å. materialsproject.org |
| AlScBN | - | - | XRD confirms the retention of the wurtzite crystal structure upon B and Sc doping. ntu.edu.sg |
Advanced Electrical and Magnetic Measurement Protocols
Resistivity and Magnetic Susceptibility Measurements in Superconductivity Research
The investigation of superconductivity in this compound compounds relies heavily on precise electrical and magnetic characterization protocols. Temperature-dependent electrical resistivity and magnetic susceptibility measurements are the foundational experiments to identify and characterize a superconducting state.
For the scandium borocarbide Sc₂₀BC₂₇, resistivity measurements as a function of temperature show a sharp drop to zero resistance at a critical temperature (Tc) of approximately 7.8 K, which is the hallmark of a superconducting transition. arxiv.orgresearchgate.netresearchgate.net The width of this transition, around 0.5 K, can provide insights into the homogeneity and crystalline quality of the sample. arxiv.orgresearchgate.net By applying external magnetic fields, the suppression of the superconducting state can be studied. These magnetoresistance measurements are used to determine the temperature dependence of the upper critical magnetic field (Hc2), a fundamental parameter of a superconductor. For Sc₂₀BC₂₇, the zero-temperature upper critical field, Hc2(0), was estimated to be approximately 8 Tesla, indicating a relatively robust superconducting state. arxiv.orgbohrium.comarxiv.org
Magnetic susceptibility measurements provide definitive proof of bulk superconductivity through the observation of the Meissner effect—the expulsion of a magnetic field from the superconductor. arxiv.org This is typically measured under two protocols: zero-field-cooling (ZFC) and field-cooling (FC). In the ZFC procedure, the sample is cooled below Tc in the absence of a magnetic field, after which a small field is applied and the magnetization is measured upon warming. A strong diamagnetic signal (negative magnetization) appears below Tc. arxiv.orgresearchgate.net The shielding fraction estimated from ZFC data for Sc₂₀BC₂₇ was about 80%, confirming that the superconductivity is a bulk phenomenon and not confined to small filaments or surfaces. arxiv.org
| Parameter | Value | Measurement Technique |
|---|---|---|
| Critical Temperature (Tc) | ~7.8 K | Resistivity, Magnetic Susceptibility, Specific Heat arxiv.orgresearchgate.net |
| Zero-Resistivity Temperature | 7.3 K | Resistivity arxiv.orgresearchgate.net |
| Upper Critical Field (Hc2(0)) | ~8 T | Resistivity vs. Temperature at various magnetic fields bohrium.comarxiv.org |
| Superconducting Shielding Fraction | ~80% | ZFC Magnetic Susceptibility arxiv.org |
Specific Heat Capacity Investigations for Superconducting Gap Analysis
Specific heat capacity measurements provide thermodynamic evidence of a bulk superconducting transition and are crucial for analyzing the nature of the superconducting energy gap. Unlike magnetic susceptibility, which can be affected by shielding from even a small superconducting fraction, a distinct anomaly in the specific heat at Tc is a signature of a true bulk phase transition.
For Sc₂₀BC₂₇, specific heat (C) measurements plotted as C/T versus T² reveal a sharp and clear peak at Tc = 7.8 K, which aligns perfectly with the transition observed in resistivity and susceptibility measurements. arxiv.orgresearchgate.net This confirms the bulk nature of its superconductivity. bohrium.comarxiv.org
Furthermore, analysis of the low-temperature specific heat data allows for the characterization of the superconducting gap structure. The electronic contribution to the specific heat in the superconducting state provides information on the density of states at the Fermi level. For Sc₂₀BC₂₇, the normalized specific heat jump at the transition, ∆C/(γ - γ₀)Tc, was found to be 1.35. arxiv.org This value is close to the 1.43 prediction of the Bardeen-Cooper-Schrieffer (BCS) theory for weak-coupling, s-wave superconductors. arxiv.org The analysis of low-temperature specific heat data for this compound indicates a fully gapped, s-wave pairing symmetry, which is characteristic of conventional BCS superconductors. arxiv.orgbohrium.comarxiv.org
Piezotest and Electrical Testing for Ferroelectric Characterization
While simple binary scandium borides are not known for ferroelectricity, certain complex compounds containing both scandium and boron, such as scandium and boron co-doped aluminum nitride (AlScBN), have been investigated for these properties. ntu.edu.sg The characterization of ferroelectricity in these thin films involves specialized piezotest and electrical testing protocols.
These measurements are typically performed on Metal-Ferroelectric-Metal (MFM) capacitor structures, where the AlScBN film is sandwiched between top and bottom metal electrodes. ntu.edu.sg The Piezotest system is used to measure the piezoelectric response (the d₃₃ coefficient), which is intrinsically linked to the material's polarity and can be modulated by an electric field in a ferroelectric material. ntu.edu.sgpiezotest.com Studies on AlScBN films show that the addition of boron does not significantly degrade the piezoresponse compared to scandium-doped aluminum nitride. ntu.edu.sg
Electrical testing is used to directly probe the defining characteristic of a ferroelectric material: the switching of electric polarization upon the application of an external electric field. This is done by measuring polarization-electric field (P-E) hysteresis loops. frontiersin.org These tests determine key ferroelectric parameters, including the remanent polarization (Pᵣ), which is the polarization remaining after the external field is removed, and the coercive field (Eₑ), which is the field required to reverse the polarization. For AlScBN thin films, robust ferroelectric hysteresis has been demonstrated, with measurements showing high remanent polarization (2Pᵣ of 280 μC/cm²) and coercive fields in the range of 1.5-2.5 MV/cm. frontiersin.org These protocols are essential for evaluating the potential of such materials for applications in ferroelectric memory devices. frontiersin.org
Future Directions and Emerging Paradigms in Scandium Boride Research
Exploration of Novel Scandium-Boron-X Systems
The exploration of ternary and higher-order scandium-boron-X systems, where X represents one or more additional elements, is a key frontier in expanding the family of scandium borides. Introducing a third element (X) into the scandium-boron binary system can lead to the formation of new crystal structures and significantly modify the material's electronic and mechanical properties.
Research into these ternary systems has already yielded promising results. For instance, the introduction of transition metals (TM) like titanium (Ti), vanadium (V), and zirconium (Zr) into the scandium diboride (ScB₂) lattice has been shown to enhance its mechanical properties. First-principles calculations have predicted that alloys such as Sc₀.₅TM₀.₅B₂ (TM = Ti, V, Zr) could exhibit Vickers hardness values of up to 50.3 GPa, a notable increase from the approximately 42.4 GPa of pure ScB₂. researchgate.net This enhancement is attributed to stronger covalent bonding between boron and the transition metals. researchgate.net Similarly, solid solutions like (Y₀.₅Sc₀.₅Cr):4B have demonstrated superhard properties with a Vickers hardness of 42.02 GPa. acs.org
The investigation of scandium in combination with other metals and boron has also led to the discovery of entirely new ternary compounds with unique crystal structures. For example, the synthesis of Sc₄Rh₁₇B₁₂ revealed a complex three-dimensional framework of trigonal prisms. core.ac.ukresearchgate.net Another example is the new ternary boride Sc₂AlB₆, which was synthesized using high-temperature Al melts and found to have a Y₂ReB₆-type structure. researchgate.net The dual role of scandium, acting as both a transition metal and a rare-earth metal in different boride structures, further expands the possibilities for creating novel compounds. rsc.org
The systematic exploration of these Sc-B-X systems, facilitated by both experimental synthesis and theoretical calculations, is expected to uncover new materials with tailored properties for specific applications, including superhard materials, advanced coatings, and electronic devices.
Tailoring Boron Network Architectures for Targeted Functionalities
The arrangement of boron atoms, or the boron network architecture, is a critical determinant of the properties of scandium borides. Future research will increasingly focus on intentionally designing and controlling these networks to achieve specific functionalities. Boron atoms can form a remarkable variety of structures, including chains, layers, and three-dimensional frameworks, which directly influence the material's mechanical strength, electronic conductivity, and other key characteristics. researchgate.netiphy.ac.cn
Recent computational studies have highlighted the potential of manipulating these architectures. For instance, predictions have identified a metastable ScB₆ phase with interlinking boron trimer units and a Pnma ScB₃ phase containing a boron framework with open channels. researchgate.netaps.org These unique boron arrangements are predicted to result in high Vickers hardness values of 39.8 GPa and 38.3 GPa, respectively, due to their strong covalent boron networks. researchgate.netaps.org The ability to create such open or complex boron frameworks could lead to materials with novel properties, such as selective catalytic activity or enhanced energy storage capabilities.
Furthermore, the creation of two-dimensional (2D) scandium borides, or "MBenes," represents an exciting avenue for tailoring boron networks. researcher.life These 2D materials, which can be theoretically derived from layered ternary borides, are predicted to exhibit a range of interesting electronic phenomena, including high-temperature superconductivity. aps.org The ability to synthesize and manipulate these single-atom-thick layers of scandium and boron would open up new possibilities for nanoelectronics and quantum computing.
The development of advanced synthesis techniques that allow for precise control over the boron network architecture will be crucial for realizing these possibilities. By tailoring the arrangement of boron atoms at the atomic level, scientists aim to create a new generation of scandium borides with properties fine-tuned for specific and demanding applications.
Advancements in High-Throughput Computational Materials Design and Discovery
High-throughput computational methods, particularly those based on first-principles calculations, are revolutionizing the discovery and design of new materials, and scandium borides are no exception. These computational tools allow researchers to rapidly screen vast numbers of potential compounds and predict their properties before they are ever synthesized in the lab, significantly accelerating the pace of materials discovery.
Evolutionary algorithms and other advanced structure prediction methods have already proven successful in identifying novel and stable scandium boride phases. aps.orgiphy.ac.cn For example, systematic searches have predicted the existence of several previously unknown stable scandium borides, such as ScB, ScB₃, ScB₄, and ScB₅, as well as a metastable ScB₆. researchgate.netaps.org These calculations not only predict the crystal structure but also provide insights into the material's stability, mechanical properties, and electronic behavior. iphy.ac.cnresearchgate.net For instance, calculations for ScB₄ have predicted two orthorhombic phases, Cmcm and Pnma, with the latter becoming more stable at high pressures. iphy.ac.cn The predicted hardness for the Cmcm phase is a significant 34.5 GPa. iphy.ac.cn
These computational approaches are also invaluable for understanding structure-property relationships. By simulating the effects of elemental substitutions or changes in the boron network, researchers can gain a deeper understanding of how to tailor materials for specific functionalities. For example, first-principles calculations have been used to study the enhancement of hardness in ternary scandium-based borides and to investigate their electronic and transport properties. researchgate.net
As computational power continues to increase and algorithms become more sophisticated, high-throughput screening will play an even more central role in the future of this compound research. This "materials by design" approach will guide experimental efforts, leading to the more efficient discovery of new scandium borides with exceptional properties.
Development of Next-Generation Synthetic Strategies for Advanced Boride Phases
The synthesis of high-quality and novel this compound phases, including those predicted by computational methods, requires the development of advanced and innovative synthetic techniques. Traditional methods like arc melting and high-temperature solid-state reactions are being refined and complemented by new approaches that offer greater control over stoichiometry, crystal structure, and morphology. core.ac.ukresearchgate.net
One area of focus is the synthesis of metastable phases, which may possess unique and desirable properties but are not thermodynamically stable under normal conditions. aps.org Techniques such as high-pressure, high-temperature (HPHT) synthesis in a laser-heated diamond anvil cell are being used to access these novel phases. mdpi.com This method has been successfully employed to synthesize a variety of binary transition metal borides and holds promise for the creation of new this compound compounds. mdpi.com
Another emerging frontier is the synthesis of nanostructured scandium borides. aip.org The properties of materials can change dramatically at the nanoscale, and creating this compound nanowires, nanosheets, or nanoparticles could unlock new applications. aip.org The recent successful synthesis of 2D copper boride by depositing atomic boron on a copper surface at elevated temperatures provides a potential blueprint for creating 2D scandium borides. northwestern.edu Furthermore, the synthesis of two-dimensional metal borides, often called MBenes, through the selective etching of layered ternary phases (MAB phases), is a rapidly developing field. rsc.orgaip.org
The development of scalable and cost-effective synthesis methods will also be crucial for the eventual technological application of scandium borides. This includes exploring techniques like molten salt synthesis, chemical vapor deposition (CVD), and novel solution-phase methods. americanelements.com The continuous innovation in synthetic strategies will be essential for translating theoretical predictions into tangible materials with groundbreaking properties.
Integration of Scandium Borides in Multifunctional Materials Systems
The exceptional properties of scandium borides make them attractive components for integration into multifunctional materials systems. By combining scandium borides with other materials, it is possible to create composites, laminates, and heterostructures that exhibit a synergistic combination of properties not found in any single material.
One promising area is the development of superhard composite materials. By embedding hard this compound particles or fibers into a tougher matrix, it may be possible to create materials that are both extremely hard and fracture-resistant. The study of solid solutions, such as (Y₀.₅Sc₀.₅Cr):4B, which already demonstrates superhardness, is a step in this direction. acs.org The principles of solid solution hardening and nanostructuring can be applied to create even more advanced composite materials. aip.org
The integration of scandium borides into layered structures is another exciting avenue. The discovery of MAB phases, which are layered ternary borides, opens the door to creating two-dimensional heterostructures. aip.org By stacking different 2D materials, including this compound nanosheets (MBenes), it may be possible to create novel electronic and optoelectronic devices with tailored properties. osti.gov These 2D heterostructures could find applications in next-generation computing, energy storage, and sensing technologies. aps.org
Furthermore, scandium borides could be used as functional coatings to enhance the performance of other materials. Their high hardness, wear resistance, and potential for high-temperature stability make them ideal candidates for protective coatings on cutting tools, engine components, and other demanding applications. The development of deposition techniques to create uniform and adherent this compound coatings will be a key area of future research.
Open Challenges and Unexplored Research Avenues in this compound Science
Despite the significant progress in this compound research, a number of open challenges and unexplored research avenues remain. Addressing these challenges will be crucial for unlocking the full scientific and technological potential of these fascinating materials.
One of the major challenges is the synthesis of high-purity, single-phase this compound materials, especially for the more complex ternary and higher-order systems. mdpi.com Scandium's high reactivity and the often-refractory nature of borides can make synthesis difficult, and impurities can significantly alter the material's properties. mdpi.com Developing more precise and controllable synthesis methods is therefore a critical ongoing task.
The exploration of the full range of potential this compound stoichiometries is far from complete. researchgate.netiphy.ac.cn While several binary and some ternary compounds are known, there is a vast compositional space that remains unexplored. srce.hr High-throughput computational screening can guide this exploration, but experimental verification will be essential. aip.org In particular, the synthesis and characterization of boron-rich scandium borides (beyond ScB₁₂) could lead to materials with even more complex boron networks and potentially novel properties. osti.govosti.gov
The investigation of certain physical properties of scandium borides is also in its early stages. For example, while the mechanical properties of some scandium borides have been studied, there is much to learn about their magnetic, optical, and thermoelectric properties. aip.org The prediction of superconductivity in some this compound phases is particularly intriguing and warrants further experimental investigation. researchgate.netbohrium.com
Finally, the potential applications of scandium borides in areas such as catalysis, energy storage, and spintronics are largely unexplored. acs.orgtandfonline.com The unique electronic structures and surface properties of scandium borides could make them suitable for these advanced applications, and future research should focus on exploring these possibilities.
Q & A
Q. How can ScB’s catalytic properties be systematically explored for hydrogen storage applications?
- Methodological Answer : Perform temperature-programmed desorption (TPD) with H₂/D₂ isotopic labeling to study adsorption/desorption kinetics. Pair with DFT-NEB (nudged elastic band) calculations to identify H₂ dissociation pathways on ScB surfaces. Cross-reference with in situ Raman spectroscopy to detect intermediate species .
Q. What collaborative frameworks address ScB’s scalability challenges in additive manufacturing?
- Methodological Answer : Establish interlab collaborations to standardize powder bed fusion (PBF) parameters (e.g., laser power, scan speed). Share raw data (microstructures, porosity) via open repositories (e.g., Zenodo) for meta-analyses. Use machine learning (e.g., Bayesian optimization) to predict optimal printing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
